Convolvine
説明
This compound has been reported in Convolvulus subhirsutus with data available.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-14-6-3-10(7-15(14)20-2)16(18)21-13-8-11-4-5-12(9-13)17-11/h3,6-7,11-13,17H,4-5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLNHIIKSUHARQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968462 | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537-30-4 | |
| Record name | Convolvine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Enigmatic Mechanism of Action: 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate (Convolvine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate, a tropane alkaloid commonly known as Convolvine, is a constituent of the medicinal plant Convolvulus pluricaulis. This plant has a long history of use in traditional medicine for its purported cognitive-enhancing and neuroprotective properties. While its methylated analog, Convolamine, has been identified as a positive allosteric modulator of the sigma-1 receptor (S1R), recent studies indicate that this compound does not share this activity at similar concentrations. This technical guide synthesizes the current understanding of this compound's mechanism of action, which is thought to be multifactorial, primarily involving the modulation of cholinergic and GABAergic neurotransmitter systems. This document will delve into the hypothesized pathways, present the available, albeit limited, quantitative data, and outline the experimental protocols necessary to elucidate its precise molecular interactions.
Introduction
The therapeutic potential of natural compounds is a significant area of research in modern drug discovery. This compound, a key alkaloid from Convolvulus pluricaulis, has garnered attention for the plant's traditional use in treating neurological and psychiatric disorders. Understanding the specific molecular targets and mechanisms of action of isolated phytocompounds like this compound is crucial for their validation and potential development as therapeutic agents. This guide provides a comprehensive overview of the current, yet evolving, understanding of this compound's pharmacological profile.
Hypothesized Mechanisms of Action
Based on studies of Convolvulus pluricaulis extracts, the primary hypothesized mechanisms of action for its constituent alkaloids, including this compound, are the inhibition of acetylcholinesterase (AChE) and the positive modulation of GABA-A receptors.
Cholinergic System Modulation: Acetylcholinesterase (AChE) Inhibition
The cholinergic system is integral to cognitive processes such as learning and memory. Acetylcholinesterase is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating its action. Inhibition of AChE leads to increased levels and prolonged availability of ACh, enhancing cholinergic neurotransmission. This is a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease.
Network pharmacology studies have predicted that alkaloids present in Convolvulus pluricaulis are likely to interact with and inhibit AChE. While direct quantitative data for isolated this compound is not yet available, studies on the plant extract provide indirect evidence for this mechanism.
Hypothesized Signaling Pathway for AChE Inhibition:
Figure 1: Hypothesized mechanism of this compound as an AChE inhibitor.
GABAergic System Modulation: Positive Allosteric Modulation of GABA-A Receptors
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Positive allosteric modulators of GABA-A receptors, such as benzodiazepines, enhance the effect of GABA, leading to anxiolytic, sedative, and anticonvulsant effects. The traditional use of Convolvulus pluricaulis for anxiety and epilepsy suggests a potential interaction with the GABAergic system.
Hypothesized Signaling Pathway for GABA-A Receptor Modulation:
Figure 2: Hypothesized mechanism of this compound as a positive allosteric modulator of the GABA-A receptor.
Quantitative Data
Direct quantitative data for the binding affinity or inhibitory concentration of isolated 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate (this compound) on its putative targets is currently not available in the public domain. The following table summarizes the key information regarding its methylated analog, Convolamine, for comparative purposes.
| Compound | Target | Assay Type | Value | Reference |
| Convolamine | Sigma-1 Receptor (S1R) | Positive Modulatory Effect (shift in IC50 of PRE-084) | IC50 = 289 nM | [Crouzier et al., 2024] |
| This compound | Sigma-1 Receptor (S1R) | Positive Modulatory Effect | Not active at low (~1 mg/kg) doses | [Crouzier et al., 2024] |
Experimental Protocols
To rigorously test the hypothesized mechanisms of action of this compound, the following experimental protocols are proposed.
Acetylcholinesterase (AChE) Inhibition Assay
This assay will determine the in vitro inhibitory activity of this compound on AChE.
Principle: The assay is based on the Ellman's method, where acetylthiocholine is used as a substrate for AChE. The product of the reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate (this compound)
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and the positive control, Donepezil.
-
In a 96-well plate, add 25 µL of each concentration of this compound or Donepezil.
-
Add 50 µL of AChE solution to each well.
-
Add 125 µL of DTNB solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value for this compound.
Workflow for AChE Inhibition Assay:
Figure 3: Experimental workflow for the acetylcholinesterase (AChE) inhibition assay.
GABA-A Receptor Binding Assay
This assay will determine the binding affinity of this compound to the GABA-A receptor.
Principle: A radioligand binding assay will be used to determine the ability of this compound to displace a known radiolabeled ligand from the GABA-A receptor. [³H]-Muscimol (an agonist) or [³H]-Flunitrazepam (a benzodiazepine site ligand) can be used.
Materials:
-
Rat brain cortical membranes (source of GABA-A receptors)
-
[³H]-Muscimol or [³H]-Flunitrazepam
-
8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate (this compound)
-
GABA (for non-specific binding determination) or Diazepam (positive control)
-
Tris-HCl buffer (pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare serial dilutions of this compound and the unlabeled ligand for non-specific binding.
-
In test tubes, add the rat brain membranes, the radioligand, and varying concentrations of this compound or the unlabeled ligand.
-
Incubate the mixture at 4°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the Ki value for this compound using non-linear regression analysis.
Conclusion and Future Directions
The current body of evidence suggests that the mechanism of action of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate (this compound) is likely multifaceted, with potential roles in the modulation of the cholinergic and GABAergic systems. While its methylated analog, Convolamine, is a known positive modulator of the sigma-1 receptor, this compound's activity at this target appears to be significantly lower. The neuroprotective and anxiolytic effects observed with extracts of Convolvulus pluricaulis point towards the therapeutic potential of its constituent alkaloids.
Future research should prioritize the in vitro and in vivo characterization of isolated this compound to definitively establish its molecular targets and mechanism of action. The experimental protocols outlined in this guide provide a roadmap for such investigations. Elucidating the precise pharmacology of this compound will be instrumental in validating its traditional uses and exploring its potential as a novel therapeutic agent for neurological disorders.
Pharmacological Profile of Convolvine: An In-depth Technical Guide
Affiliation: Google Research
Abstract
Convolvine is a tropane alkaloid identified as a constituent of various Convolvulus species, notably Convolvulus pluricaulis, a plant with a long history of use in traditional medicine for its cognitive-enhancing and anxiolytic properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound. A thorough review of existing literature reveals that while the parent plant extract has been studied for a range of central nervous system effects, specific quantitative data on the isolated this compound is scarce. A pivotal finding in recent research is the distinction between this compound and its parent compound, Convolamine. Convolamine has been identified as a potent positive modulator of the sigma-1 receptor, a property not shared by this compound in the same assays. This guide summarizes the available qualitative and quantitative data, details relevant experimental protocols, and utilizes visualizations to illustrate key pathways and workflows. It also highlights the significant data gaps that represent opportunities for future research in elucidating the full pharmacological and therapeutic potential of this compound.
Introduction
This compound is a naturally occurring tropane alkaloid, structurally characterized as the desmethyl metabolite of Convolamine. Both compounds are found in plants of the Convolvulus genus, which are recognized in traditional Ayurvedic medicine for their "Medhya Rasayana" (nootropic or brain-tonic) properties. While extracts of Convolvulus pluricaulis have demonstrated a wide array of pharmacological activities, including CNS depression, anxiolytic, tranquilizing, antidepressant, and neuroprotective effects, the specific contribution of this compound to these actions is not well-defined.[1]
Recent pharmacological investigations have begun to differentiate the activities of this compound from its precursor, Convolamine. Notably, a 2023 study established Convolamine as a positive modulator of the sigma-1 receptor (S1R), contributing to its observed cognitive and neuroprotective effects in preclinical models.[2] The same study reported that this compound, the desmethyl metabolite, did not exhibit the same activity at the tested concentrations, suggesting a distinct pharmacological profile.[2]
This document aims to consolidate the known pharmacological data for this compound, present detailed methodologies for the key experiments cited in the context of its parent compound's research, and provide visual representations of relevant biological pathways and experimental workflows to guide researchers and drug development professionals.
Pharmacodynamics
The pharmacodynamic properties of this compound remain largely uncharacterized in comparison to other tropane alkaloids. The primary focus of recent research has been on its parent compound, Convolamine.
Receptor Binding Affinity and Functional Activity
There is a significant lack of publicly available, quantitative data on the receptor binding affinities and functional activities of isolated this compound. The most definitive information comes from a comparative study with Convolamine.
Table 1: Summary of Receptor Binding and Functional Activity Data for this compound
| Target | Assay Type | Ligand/Agonist | Species | K_i (nM) | IC_50 (nM) | EC_50 (nM) | E_max (%) | Reference |
| Sigma-1 Receptor (S1R) | Positive Allosteric Modulation | PRE-084 | - | Not Reported | Inactive at tested doses | Inactive at tested doses | Not Reported | [2] |
| Various CNS Receptors | Radioligand Binding Assays | - | - | Data Not Available | Data Not Available | - | - | |
| Various Ion Channels | Functional Assays | - | - | - | Data Not Available | Data Not Available | Data Not Available |
A notable study demonstrated that while Convolamine acts as a positive modulator of the sigma-1 receptor, this compound, its desmethyl metabolite, did not share these effects at the doses tested.[2] This suggests that the N-methyl group of Convolamine is crucial for its interaction with the sigma-1 receptor.
The anxiolytic and sedative properties observed with Convolvulus pluricaulis extracts could suggest a potential interaction with GABA-A receptors, a common target for such effects. However, direct binding or functional studies on this compound at GABA-A receptors have not been reported.
Signaling Pathways
Given the findings with its parent compound, the sigma-1 receptor signaling pathway is of high relevance. Additionally, the GABA-A receptor pathway is a plausible, though unconfirmed, target.
The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface that modulates calcium signaling.[3] Its activation is linked to neuroprotective and cognitive-enhancing effects. Convolamine positively modulates this pathway, but this compound does not appear to share this mechanism.[2]
GABA-A receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system. Positive allosteric modulation of these receptors leads to anxiolytic and sedative effects. This pathway is a hypothetical target for components of Convolvulus pluricaulis extracts.
Pharmacokinetics (ADME)
Specific pharmacokinetic parameters for isolated this compound have not been reported in the literature. The information available is general to tropane alkaloids or inferred from studies on its parent compound.
Table 2: Summary of Pharmacokinetic (ADME) Data for this compound
| Parameter | Value | Method | Reference |
| Absorption | |||
| Bioavailability (Oral) | Data Not Available | - | |
| Permeability (e.g., Caco-2) | Data Not Available | - | |
| Distribution | |||
| Plasma Protein Binding | Data Not Available | - | |
| Volume of Distribution | Data Not Available | - | |
| Metabolism | |||
| Primary Route | Known to be a desmethyl metabolite of Convolamine | Inferred from comparative studies | [2] |
| Metabolizing Enzymes | Data Not Available | - | |
| Metabolic Stability | Data Not Available | - | |
| Excretion | |||
| Clearance | Data Not Available | - | |
| Half-life (t½) | Data Not Available | - | |
| Excretion Route | Data Not Available | - |
The metabolic conversion from Convolamine to this compound involves N-demethylation, a common reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver. However, the specific CYP isoforms involved have not been identified.
Experimental Workflow for In Vitro ADME Profiling
A standard workflow for assessing the ADME properties of a new chemical entity like this compound would involve a series of in vitro assays.
Toxicology
No dedicated toxicology studies on isolated this compound have been published. The available data is derived from acute toxicity studies of extracts from Convolvulus species and general knowledge of tropane alkaloids.
Table 3: Summary of Acute Toxicity Data for Convolvulus Extracts and Related Alkaloids
| Substance | Species | Route | LD_50 | Observed Effects | Reference |
| Convolvulus pluricaulis (Whole Plant Extract) | Mice | Oral | ~1250 mg/kg | Sedative effect, decreased locomotor activity | [4] |
| Convolvulus arvensis (Methanolic Extract) | Mice | Oral | 1080 mg/kg | - | [1] |
| Atropine | Rats | Oral | 500 mg/kg | Anticholinergic toxicity | [5] |
| Scopolamine | Humans | - | Estimated lethal dose: 2-4 mg | Anticholinergic toxicity | [6] |
Studies on extracts of C. pluricaulis indicate a sedative effect and a reduction in spontaneous motor activity at doses above 200 mg/kg in mice.[4] Higher doses (above 1 g/kg) were lethal.
Experimental Protocols
Detailed protocols for the specific experiments conducted on this compound are not available. The following sections describe generalized, representative protocols for the key assays relevant to its pharmacological characterization, based on standard laboratory practices and the methodologies described in related studies.
Sigma-1 Receptor (S1R) Positive Allosteric Modulator Assay
This protocol describes a radioligand binding assay to determine if a test compound acts as a positive allosteric modulator (PAM) of the S1R by measuring its effect on the binding of a known S1R agonist.
-
Preparation of Membranes: Prepare cell membrane homogenates from a cell line overexpressing the human sigma-1 receptor (e.g., CHO-S1R cells). Determine the protein concentration using a Bradford assay.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-PRE-084 (a reference S1R agonist).
-
Procedure: a. In a 96-well plate, add assay buffer, the test compound (this compound) at various concentrations, and a fixed, sub-saturating concentration of [³H]-PRE-084. b. Initiate the binding reaction by adding the cell membrane preparation. c. Incubate for 60 minutes at 37°C. d. To determine non-specific binding, a parallel set of wells is incubated with a high concentration of a non-labeled S1R agonist (e.g., 10 µM PRE-084). e. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. f. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. g. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding of [³H]-PRE-084 at each concentration of the test compound. A PAM will increase the specific binding of the agonist. Plot the percentage change in binding against the log concentration of the test compound to determine the EC₅₀ and E_max.
Zebrafish Larval Photomotor Response (PMR) Assay
This high-throughput in vivo assay is used to screen for neuroactive compounds by measuring their effect on larval zebrafish locomotor activity in response to light changes.
-
Animals: Wild-type zebrafish larvae at 5-7 days post-fertilization (dpf).
-
Apparatus: A multi-well plate reader capable of delivering light stimuli and tracking larval movement (e.g., ZebraBox).
-
Procedure: a. Array individual larvae in a 96-well plate containing embryo medium. b. Add the test compound (this compound) to the medium at desired concentrations. Include a vehicle control group. c. Acclimate the larvae in the dark for at least 30 minutes. d. The automated protocol consists of alternating periods of light and darkness (e.g., 5 minutes dark, 5 minutes light, repeated for 3 cycles). e. The instrument's camera records the movement of each larva throughout the experiment.
-
Data Analysis: The total distance moved or the time spent active is quantified for each larva during the light and dark phases. Compare the locomotor profiles of the this compound-treated groups to the vehicle control group to identify hypoactive, hyperactive, or anxiolytic-like phenotypes.
Aβ₂₅₋₃₅-Induced Amnesia Model in Mice
This protocol describes an in vivo model to assess the potential of a test compound to reverse cognitive deficits relevant to Alzheimer's disease.
-
Animals: Adult male C57BL/6 mice.
-
Induction of Amnesia: Amyloid-beta peptide fragment 25-35 (Aβ₂₅₋₃₅) is aggregated by incubation at 37°C for 4 days. A single intracerebroventricular (i.c.v.) injection of aggregated Aβ₂₅₋₃₅ (e.g., 9 nmol) is administered to induce neurotoxicity and cognitive deficits. Sham animals receive an i.c.v. injection of vehicle.
-
Drug Administration: The test compound (this compound) is administered orally (p.o.) or intraperitoneally (i.p.) daily for a period of 7-14 days, starting one day after the Aβ₂₅₋₃₅ injection.
-
Behavioral Testing (Morris Water Maze): a. Apparatus: A circular pool (120 cm diameter) filled with opaque water, containing a hidden escape platform. b. Acquisition Phase: For 4-5 consecutive days, each mouse undergoes four trials per day to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) is recorded. c. Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is recorded as a measure of spatial memory retention.
-
Data Analysis: Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial between the different treatment groups (Sham, Aβ₂₅₋₃₅ + Vehicle, Aβ₂₅₋₃₅ + this compound). An effective compound will reduce the escape latencies and increase the time spent in the target quadrant compared to the vehicle-treated amnesic group.
Conclusion and Future Directions
The pharmacological profile of this compound is currently in the early stages of elucidation and is primarily defined by its distinction from its parent compound, Convolamine. While Convolamine is a positive modulator of the sigma-1 receptor, this compound appears to be inactive at this target, indicating that the N-methyl group is critical for this specific activity. The broad CNS effects of Convolvulus pluricaulis extracts, from which this compound is derived, suggest that it may possess other neuropharmacological activities, but these have yet to be confirmed through direct studies on the isolated compound.
There is a clear and significant need for further research to characterize this compound. Future studies should focus on:
-
Comprehensive Receptor Screening: Determining the binding affinities of this compound against a wide panel of CNS receptors and ion channels to identify its primary molecular targets.
-
In Vitro Functional Assays: Characterizing the functional activity (agonist, antagonist, modulator) of this compound at any identified targets.
-
Pharmacokinetic Profiling: Conducting in vitro and in vivo ADME studies to determine its bioavailability, distribution, metabolic fate, and clearance.
-
Toxicology Studies: Establishing a definitive acute toxicity profile (e.g., LD₅₀) and investigating potential sub-chronic toxicity.
-
In Vivo Efficacy Studies: Evaluating the effects of isolated this compound in relevant animal models of anxiety, depression, and cognitive impairment to understand its potential contribution to the ethnopharmacological uses of Convolvulus pluricaulis.
A systematic investigation into these areas is essential to unlock the potential therapeutic value of this compound and to fully understand the complex pharmacology of the medicinal plant from which it originates.
References
An In-Depth Technical Guide on the Biological Activity of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate, also known as convolvine, is a tropane alkaloid naturally occurring in plants of the Convolvulus genus, notably Convolvulus pluricaulis (Shankhpushpi). This plant has a long history of use in traditional Ayurvedic medicine, primarily for its cognitive-enhancing and neuroprotective properties. This technical guide provides a comprehensive overview of the known biological activities of isolated this compound, with a focus on its interaction with muscarinic acetylcholine receptors. This document synthesizes available data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction
The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a wide array of tropane alkaloids. These alkaloids are recognized for their significant pharmacological effects, which range from anticholinergic to stimulant properties. 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate (this compound) is one such alkaloid, distinguished by the presence of a 3,4-dimethoxybenzoate (veratric acid) moiety. While the parent plant, Convolvulus pluricaulis, is traditionally acclaimed for its nootropic effects, scientific investigation into its individual chemical constituents is crucial to delineating specific mechanisms of action and identifying potential therapeutic leads. This guide focuses on the biological activity of isolated this compound, providing a technical resource for the scientific community.
Quantitative Biological Data
Currently, there is a limited amount of publicly available quantitative data on the specific biological activities of isolated 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate. The primary reported activity is its interaction with muscarinic acetylcholine receptors.
Table 1: Reported Biological Activity of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate (this compound)
| Target | Activity | Quantitative Data | Source |
| Muscarinic Acetylcholine Receptor M2 | Antagonist | Data not available in searched literature | Qualitative reports |
| Muscarinic Acetylcholine Receptor M4 | Antagonist | Data not available in searched literature | Qualitative reports |
Note: While the antagonistic activity at M2 and M4 receptors is reported, specific IC50 or Ki values from competitive binding assays are not available in the reviewed literature. Further primary research is required to quantify these interactions.
Experimental Protocols
The following sections describe the general methodologies for assays relevant to the reported biological activities of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate.
Muscarinic Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound, such as this compound, to muscarinic acetylcholine receptor subtypes.
Objective: To quantify the affinity of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate for M2 and M4 muscarinic receptor subtypes.
Materials:
-
Cell lines expressing human M2 or M4 muscarinic acetylcholine receptors (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2)
-
Radioligand specific for muscarinic receptors (e.g., [3H]-N-methylscopolamine, [3H]-NMS)
-
Test compound: 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate (this compound)
-
Non-specific binding control (e.g., atropine)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target muscarinic receptor subtype to a high density.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radioligand ([3H]-NMS) at a concentration near its Kd, and varying concentrations of the test compound (this compound).
-
For determining non-specific binding, add a high concentration of atropine to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Based on its reported activity as a muscarinic M2/M4 receptor antagonist, 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate would modulate downstream signaling pathways associated with these Gi/o-coupled receptors.
M2/M4 Muscarinic Receptor Signaling Pathway
M2 and M4 receptors are coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist like acetylcholine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate G protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibit N-type calcium channels. As an antagonist, this compound would block these effects.
Discussion and Future Directions
The current body of evidence suggests that 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate (this compound) is a bioactive tropane alkaloid with a potential role as a muscarinic acetylcholine receptor antagonist. This aligns with the traditional use of Convolvulus pluricaulis for cognitive enhancement, as the cholinergic system is integral to memory and learning. However, the lack of robust quantitative data is a significant gap in the scientific literature.
Future research should prioritize:
-
Quantitative Pharmacological Characterization: Performing comprehensive in vitro studies to determine the binding affinities (Ki) and functional activities (e.g., EC50 for antagonism) of pure this compound at all five muscarinic receptor subtypes.
-
Selectivity Profiling: Assessing the selectivity of this compound against a broad panel of other receptors, ion channels, and enzymes to understand its potential for off-target effects.
-
In Vivo Studies: Conducting well-designed animal studies to evaluate the nootropic and other central nervous system effects of isolated this compound and to establish a clear dose-response relationship.
-
Mechanism of Action Elucidation: Investigating the precise molecular mechanisms underlying its observed effects, including its reported ability to potentiate the action of other muscarinic agonists.
Conclusion
8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate is a promising natural product with potential therapeutic applications, particularly in the realm of neurological disorders. Its reported interaction with muscarinic receptors provides a plausible mechanism for the traditional nootropic uses of its plant source. This technical guide has summarized the current state of knowledge and provided a framework for the experimental approaches needed to further elucidate its pharmacological profile. The generation of quantitative data and a deeper understanding of its mechanism of action are critical next steps for the scientific and drug development communities to fully realize the therapeutic potential of this tropane alkaloid.
The Alkaloid Convolvine: A Technical Guide to its History, Isolation, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Convolvine, a tropane alkaloid found within the medicinal plant Convolvulus pluricaulis, has garnered scientific interest for its potential neuromodulatory activities. This technical guide provides an in-depth overview of the history of its discovery, a detailed methodology for its isolation and purification, and an exploration of its known interactions with neuronal signaling pathways. Quantitative data is presented in tabular format to facilitate analysis, and key processes are visualized through diagrams generated using the DOT language. This document serves as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.
A Brief History of this compound
Convolvulus pluricaulis, commonly known as "Shankhpushpi" in traditional Ayurvedic medicine, has been utilized for centuries as a cognitive enhancer and anxiolytic. The systematic investigation into its chemical constituents led to the identification of a family of alkaloids. The first reported isolation of this compound was in 1980 by Sharova, Aripova, and Yunusov. Subsequent research has focused on the stereospecific synthesis and further characterization of this compound and its related compounds, confirming its tropane alkaloid structure. While first isolated from other Convolvulus species, its presence in C. pluricaulis has been a key area of phytochemical investigation.
Isolation and Purification of this compound
The following protocol outlines a comprehensive procedure for the extraction and purification of this compound from the dried aerial parts of Convolvulus pluricaulis. This methodology is adapted from established procedures for tropane alkaloid isolation from related plant species.
Experimental Protocol: Extraction and Liquid-Liquid Separation
-
Defatting of Plant Material:
-
Dried and powdered aerial parts of Convolvulus pluricaulis (100 g) are subjected to Soxhlet extraction with n-hexane for 8 hours to remove lipids and other nonpolar compounds.
-
The defatted plant material is then air-dried to remove residual solvent.
-
-
Alkaline Extraction:
-
The defatted plant material is macerated with 1 M methanolic ammonia (500 mL) for 24 hours at room temperature with occasional stirring.
-
The mixture is filtered, and the plant material is re-extracted twice more with fresh methanolic ammonia (2 x 250 mL).
-
The combined methanolic extracts are concentrated under reduced pressure at 40°C to yield a crude extract.
-
-
Acid-Base Liquid-Liquid Extraction:
-
The crude extract is dissolved in 2 M hydrochloric acid (200 mL) and filtered to remove any insoluble material.
-
The acidic aqueous solution is washed with dichloromethane (3 x 100 mL) to remove neutral and weakly basic compounds.
-
The aqueous layer is then basified to pH 10 with concentrated ammonium hydroxide.
-
The basic aqueous solution is extracted with dichloromethane (5 x 100 mL).
-
The combined dichloromethane extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid fraction.
-
Experimental Protocol: Chromatographic Purification
-
Column Chromatography:
-
The crude alkaloid fraction is adsorbed onto silica gel (1:1 w/w) and loaded onto a silica gel column (60-120 mesh).
-
The column is eluted with a gradient of dichloromethane and methanol (100:0 to 90:10).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol:ammonia (90:9:1) and visualized with Dragendorff's reagent.
-
Fractions containing the major alkaloid spot corresponding to this compound are pooled and concentrated.
-
-
Preparative Thin-Layer Chromatography (pTLC):
-
The enriched this compound fraction is further purified by pTLC on silica gel plates.
-
The plates are developed with the same mobile phase as in the column chromatography step.
-
The band corresponding to this compound is scraped from the plate, and the alkaloid is eluted from the silica with a mixture of dichloromethane and methanol (9:1).
-
The solvent is evaporated to yield purified this compound.
-
Workflow for this compound Isolation
Quantitative Data and Characterization
The yield and purity of this compound can vary depending on the plant material and the efficiency of the extraction and purification process. The following tables summarize representative quantitative data.
Table 1: Extraction and Purification Yields
| Step | Product | Typical Yield (%) |
| Defatting & Alkaline Extraction | Crude Extract | 10 - 15 |
| Acid-Base Extraction | Crude Alkaloid Fraction | 0.5 - 1.0 |
| Column Chromatography | Enriched this compound Fraction | 0.1 - 0.3 |
| Preparative TLC | Pure this compound | 0.02 - 0.05 |
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Key Data Points |
| ¹H NMR | Characteristic signals for the tropane ring protons and the aromatic protons of the veratroyl group. |
| ¹³C NMR | Resonances corresponding to the carbons of the tropane skeleton and the veratroyl moiety. |
| Mass Spectrometry (ES-HRMS) | Precise mass-to-charge ratio confirming the molecular formula C₁₈H₂₃NO₄. |
Signaling Pathway Interactions
Current research indicates that this compound's pharmacological effects are likely mediated through its interaction with specific neurotransmitter receptors in the central nervous system.
Muscarinic Acetylcholine Receptor Antagonism
This compound has been identified as an antagonist of muscarinic acetylcholine receptors, specifically the M2 and M4 subtypes.[1] These receptors are G-protein coupled receptors that play a crucial role in modulating neuronal excitability and synaptic plasticity, particularly in brain regions associated with cognition and memory.
By blocking the action of acetylcholine at these receptors, this compound can influence downstream signaling cascades. The M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Proposed Signaling Pathway of this compound
Conclusion and Future Directions
This compound stands as a significant bioactive alkaloid from Convolvulus pluricaulis with a defined mechanism of action on muscarinic acetylcholine receptors. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate its therapeutic potential. Future research should focus on elucidating the precise binding kinetics of this compound with M2 and M4 receptors, conducting in-vivo studies to correlate receptor antagonism with observed cognitive effects, and exploring the potential for synergistic interactions with other phytochemicals present in C. pluricaulis. A deeper understanding of its pharmacology will be pivotal in unlocking its potential for the development of novel treatments for neurological and psychiatric disorders.
References
An In-depth Technical Guide to 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate: A Tropane Alkaloid with Neuromodulatory Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate, a tropane alkaloid commonly known as Convolvine. This document delves into its chemical identity, natural occurrence, and pharmacological properties, with a particular focus on its activity as a sigma-1 receptor modulator. Detailed experimental protocols for extraction and analysis are provided, alongside a summary of available quantitative data. Furthermore, this guide presents visualizations of a representative synthetic workflow for tropane alkaloids and the putative signaling pathway of the sigma-1 receptor, offering valuable insights for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate is a naturally occurring tropane alkaloid found in various plant species of the Convolvulus genus, notably Convolvulus subhirsutus. Tropane alkaloids are a class of bicyclic alkaloids characterized by the 8-azabicyclo[3.2.1]octane skeleton and are known for their wide range of physiological effects. While some tropane alkaloids like atropine and cocaine have well-documented and potent anticholinergic or stimulant properties, emerging research on compounds like this compound highlights a more nuanced role in neuromodulation, particularly through interaction with the sigma-1 receptor. This receptor is implicated in a variety of cellular functions and is a promising target for the treatment of neurodegenerative diseases, psychiatric disorders, and pain.
This guide aims to consolidate the current scientific knowledge on 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate, providing a technical resource for its study and potential therapeutic development.
Chemical and Physical Properties
8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate is the 3,4-dimethoxybenzoyl ester of nortropine. Its chemical structure consists of the characteristic bicyclic tropane core esterified with a 3,4-dimethoxybenzoic acid moiety.
| Property | Value |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.34 g/mol |
| CAS Number | 537-30-4 |
| Synonyms | This compound, Veratroylnortropine |
| Appearance | White powder |
| Melting Point | 114-115 °C |
Natural Occurrence and Biosynthesis
8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate is a secondary metabolite found in plants of the Convolvulaceae family. It has been identified in Convolvulus subhirsutus and Convolvulus pluricaulis. The biosynthesis of the tropane ring system originates from the amino acid ornithine, which is decarboxylated to putrescine. Through a series of enzymatic steps including methylation, oxidation, and cyclization, the characteristic bicyclic tropane core is formed. The 3,4-dimethoxybenzoyl moiety is derived from the shikimate pathway, leading to the formation of phenylalanine and subsequent benzoic acid derivatives.
Pharmacological Profile
The primary pharmacological interest in 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate lies in its interaction with the sigma-1 receptor. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel activity, and intercellular signaling.
While specific quantitative binding data for this compound is limited in publicly available literature, its methylated derivative, Convolamine ((8-methyl-8-azabicyclo[3.2.1]oct-3-yl) 3,4-dimethoxybenzoate), has been reported to be an effective positive modulator of the sigma-1 receptor with an IC50 of 289 nM. This suggests that this compound likely possesses a similar affinity for this receptor.
The modulation of the sigma-1 receptor by ligands such as this compound is associated with a range of potential therapeutic effects, including neuroprotection, cognitive enhancement, and antidepressant and anxiolytic activities.
Quantitative Data
The following table summarizes the available quantitative data on the phytochemical composition of Convolvulus species, which are natural sources of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate.
| Plant Species | Extract Type | Phytochemical | Quantity |
| Convolvulus pluricaulis | Ethanolic Extract | Total Phenolic Content | 13.7 ± 0.4187 mg GAE/g |
| Convolvulus pluricaulis | Chloroform Extract | Total Phenolic Content | 7.367 ± 0.2987 mg GAE/g |
| Convolvulus pluricaulis | Ethanolic Extract | Total Flavonoid Content | 114.6 ± 13.33 mg QE/g |
| Convolvulus pluricaulis | Chloroform Extract | Total Flavonoid Content | 99.56 ± 11.6 mg QE/g |
| Convolvulus leiocalycinus | - | Total Alkaloid Content | 3.92% (w/w) |
Experimental Protocols
Extraction and Isolation of Alkaloids from Convolvulus Species
This protocol is a general method for the extraction and isolation of alkaloids from plant material.
Materials:
-
Dried and powdered aerial parts of Convolvulus subhirsutus
-
Methanol
-
10% Acetic acid in water
-
Chloroform
-
Ammonium hydroxide solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Silica gel for column chromatography
-
Elution solvents (e.g., chloroform:methanol gradients)
Procedure:
-
Macerate the dried, powdered plant material in methanol for 72 hours at room temperature.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Acidify the crude extract with 10% acetic acid to a pH of 2-3.
-
Partition the acidified extract with chloroform to remove non-alkaloidal compounds. Discard the chloroform layer.
-
Basify the aqueous layer with ammonium hydroxide solution to a pH of 9-10 to precipitate the crude alkaloids.
-
Extract the liberated alkaloids with chloroform (3 x 100 mL).
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the chloroform to dryness to yield the crude alkaloid mixture.
-
Purify the crude alkaloid mixture using silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform and methanol) to isolate individual alkaloids.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify and combine fractions containing the target compound.
-
Further purify the isolated compound by recrystallization.
Sigma-1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor.
Materials:
-
Guinea pig brain membrane homogenate (as a source of sigma-1 receptors)
-
[³H]-(+)-Pentazocine (radioligand)
-
Test compound (8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate)
-
Haloperidol (for determining non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the guinea pig brain membrane homogenate, a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
Incubate the plate at 37°C for 150 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Representative Synthetic Workflow for Tropane Alkaloids
Caption: General biosynthetic pathway for the formation of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate.
Proposed Sigma-1 Receptor Signaling Pathway
Potential therapeutic uses of Convolvine
An In-depth Technical Guide to the Therapeutic Potential of Convolvine and its Botanical Source, Convolvulus pluricaulis
Disclaimer: The majority of current scientific literature focuses on the extracts of the Convolvulus pluricaulis plant rather than the isolated alkaloid, this compound. This guide synthesizes the available data on the plant extract, which contains this compound and other bioactive constituents believed to act synergistically. The therapeutic activities described are attributed to the whole extract, with this compound being a key putative active compound.
Introduction
Convolvulus pluricaulis Choisy, a perennial herb commonly known as Shankhpushpi in Ayurvedic medicine, has a long history of use as a traditional remedy for conditions affecting the central nervous system. It is particularly regarded for its nootropic (cognitive-enhancing) and anxiolytic (anti-anxiety) properties. Phytochemical analyses have revealed that the plant's bioactivity stems from a rich profile of secondary metabolites, including flavonoids, coumarins, and notably, a group of tropane alkaloids such as Convolamine, Convoline, and this compound.
This compound, specifically, is implicated in the plant's pharmacological effects, with preliminary studies suggesting it may act by blocking muscarinic receptors. This technical guide provides a comprehensive overview of the existing scientific data on the therapeutic potential of C. pluricaulis extracts, serving as a foundational resource for researchers and drug development professionals interested in this compound and related compounds. The guide details quantitative pharmacological data, experimental methodologies for assessing bioactivity, and visualizes key mechanisms and workflows.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from in vitro and in vivo studies on Convolvulus pluricaulis extracts.
Table 1: In Vitro Antioxidant Activity of C. pluricaulis Extract
| Assay Type | Scavenged Radical | IC₅₀ Value (µg/mL) | Reference |
| DPPH Radical Scavenging | 1,1-diphenyl-2-picrylhydrazyl | 434.78 | |
| Hydrogen Peroxide Scavenging | Hydrogen Peroxide (H₂O₂) | 7.82 | |
| Superoxide Radical Scavenging | Superoxide (O₂⁻) | 132.18 |
Table 2: In Vitro Enzyme Inhibition and Toxicity of C. pluricaulis Extract
| Assay Type | Target | Result | Concentration/Value | Reference |
| Acetylcholinesterase (AChE) Inhibition | Acetylcholinesterase | 55% Inhibition | 100 µg/mL | |
| Lethal Concentration (Toxicity) | Zebrafish Embryos (48h) | LC₅₀ | 0.4708 mg/mL (470.8 µg/mL) |
Table 3: Effective Doses of C. pluricaulis Extracts in Preclinical Models
| Model | Extract Type | Dose (mg/kg, p.o.) | Observed Effect | Reference |
| Scopolamine-induced Amnesia (Rats) | Ethanolic | 100 & 200 | Significant reversal of amnesia | |
| Scopolamine-induced Amnesia (Rats) | Ethyl Acetate Fraction | 100 & 200 | Significant reversal of amnesia | |
| Scopolamine-induced Amnesia (Rats) | Aqueous Fraction | 100 & 200 | Significant reversal of amnesia | |
| Elevated Plus Maze (Mice) | Ethanolic & Chloroform | 500 | Significant increase in time spent in open arms (anxiolytic-like effect) | |
| Morris Water Maze (Rats) | Hydro-alcoholic | 200 | Improved spatial memory performance |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe standard protocols used to evaluate the pharmacological activities of C. pluricaulis.
Protocol: In Vivo Anxiolytic Activity - Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The protocol is based on the animal's natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two arms enclosed by high walls, with a central platform connecting all four arms.
-
Procedure:
-
Animal Acclimatization: Mice are acclimatized to the testing room for at least 1 hour before the experiment.
-
Dosing: Animals are divided into groups (e.g., vehicle control, positive control like diazepam, and test groups receiving different doses of C. pluricaulis extract). The extract is typically administered orally (p.o.) 30-60 minutes before the test.
-
Test Initiation: Each mouse is placed individually on the central platform of the maze, facing an open arm.
-
Observation: The animal is allowed to explore the maze for a 5-minute period. The session is recorded by an overhead video camera.
-
-
Parameters Measured:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
-
Interpretation: Anxiolytic compounds are expected to increase the proportion of time spent in the open arms and the number of entries into the open arms, as compared to the vehicle control group. An ethanolic extract of C. pluricaulis at 500 mg/kg has been shown to significantly increase the total time spent in the open arms.
Protocol: In Vivo Nootropic Activity - Passive Avoidance Test
This test evaluates fear-motivated long-term memory. It is based on the principle of negative reinforcement, where an animal learns to avoid an environment associated with an aversive stimulus.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Acquisition/Training Trial:
-
A mouse is placed in the brightly lit compartment.
-
After a short acclimatization period (e.g., 60 seconds), the guillotine door is opened.
-
Rodents have a natural preference for dark environments and will typically enter the dark compartment. The latency to enter is recorded.
-
Once the mouse enters the dark compartment with all four paws, the door closes, and a mild, brief electrical foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The mouse is then immediately removed and returned to its home cage.
-
-
Retention Trial:
-
Typically conducted 24 hours after the acquisition trial to assess long-term memory.
-
The mouse is again placed in the lit compartment.
-
The guillotine door is opened, and the latency to step through to the dark compartment (Step-Through Latency, STL) is recorded, up to a maximum cutoff time (e.g., 300 seconds).
-
-
-
Interpretation: A longer STL during the retention trial indicates better memory of the aversive experience. Nootropic agents, such as C. pluricaulis extracts, are expected to significantly increase the STL in treated animals compared to a control group, and can reverse the amnesia (shortened STL) induced by agents like scopolamine.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate proposed mechanisms and experimental processes related to the therapeutic evaluation of this compound and C. pluricaulis.
Caption: Proposed cholinergic mechanism of C. pluricaulis for nootropic effects.
Caption: General experimental workflow for evaluating neurotherapeutics from botanicals.
Caption: Logical relationship diagram for the Elevated Plus Maze (EPM) anxiety assay.
Conclusion and Future Directions
The available evidence strongly supports the therapeutic potential of Convolvulus pluricaulis extracts, particularly in the domains of cognitive enhancement and anxiety reduction. The plant's rich phytochemical composition, which includes the alkaloid this compound, contributes to a multi-targeted pharmacological profile, including antioxidant and acetylcholinesterase inhibitory activities. Preclinical studies using established behavioral models have consistently demonstrated the efficacy of these extracts.
However, a significant knowledge gap exists regarding the specific contribution and mechanism of action of isolated this compound. Future research should prioritize:
-
Isolation and Pharmacological Profiling: Isolation of pure this compound and comprehensive screening to determine its binding affinities for various CNS receptors (e.g., muscarinic, GABAergic) and its IC₅₀/EC₅₀ values in relevant enzymatic and cellular assays.
-
Mechanistic Studies: Elucidating the precise signaling pathways modulated by isolated this compound to understand its effects on neuronal function, synaptic plasticity, and neuroinflammation.
-
Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to inform effective dosing and delivery strategies.
A deeper understanding of the pharmacology of this compound will be critical for the development of novel, targeted therapeutics for neurological and psychiatric disorders, potentially translating the traditional knowledge of Shankhpushpi into evidence-based modern medicine.
In Silico Modeling of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate Receptor Binding: A Technical Guide
Foreword: This technical guide provides an in-depth overview of the in silico modeling of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate, a tropane alkaloid commonly known as Convolamine. This document is intended for researchers, scientists, and drug development professionals interested in the computational approaches to understanding the receptor binding characteristics of this compound, with a primary focus on its interaction with the sigma-1 receptor (S1R).
Introduction
8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate (Convolamine) is a natural compound that has been identified as a potent positive allosteric modulator of the sigma-1 receptor (S1R).[1] Unlike competitive agonists or antagonists, Convolamine enhances the activity of S1R without directly binding to the orthosteric site.[1] This unique mechanism of action makes it a compelling subject for in silico modeling to elucidate its binding site and the conformational changes it induces in the receptor. This guide will detail the available receptor binding data, outline relevant experimental protocols, and provide a comprehensive workflow for the in silico modeling of Convolamine's interaction with the sigma-1 receptor.
Data Presentation: Receptor Binding Profile
An in vitro pharmacological screening of Convolamine against a panel of 47 receptors and binding sites has provided valuable insights into its selectivity. The following table summarizes the significant interactions observed at concentrations of 0.1 or 1 µM.
| Receptor/Ion Channel | Effect | Concentration |
| Cannabinoid CB2 Receptor | Inhibition | 0.1 or 1 µM |
| Voltage-gated Potassium (Kv) Channels | Inhibition | 0.1 or 1 µM |
| 5-HT3 Receptor | Inhibition | 0.1 or 1 µM |
| 5-HT1B Receptor | Stimulation | 0.1 or 1 µM |
| Data sourced from an in vitro pharmacological screening study.[2] |
It is noteworthy that Convolamine did not show significant binding to the S1R agonist/antagonist binding site in competitive radioligand binding assays, which is consistent with its role as a positive allosteric modulator.[1]
Experimental Protocols
The following sections describe the key experimental methodologies relevant to the study of Convolamine's receptor binding and the validation of in silico models.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the binding affinity of a compound to a specific receptor. For the sigma-1 receptor, a typical protocol involves the use of a radiolabeled ligand that binds to the orthosteric site, such as --INVALID-LINK---pentazocine.
Objective: To determine the binding affinity (Ki) of Convolamine for the sigma-1 receptor.
Materials:
-
Membrane preparations from cells expressing the sigma-1 receptor.
-
--INVALID-LINK---pentazocine (radioligand).
-
Unlabeled (+)-pentazocine (for determining non-specific binding).
-
Convolamine (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with varying concentrations of Convolamine and a fixed concentration of --INVALID-LINK---pentazocine.
-
In parallel, incubate the membrane preparation with the radioligand and a high concentration of unlabeled (+)-pentazocine to determine non-specific binding.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of Convolamine (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Allosteric Modulation Assay
To confirm the positive allosteric modulatory effect of Convolamine, an assay measuring the potentiation of a known S1R agonist's effect is employed.
Objective: To demonstrate that Convolamine enhances the activity of an S1R agonist.
Procedure:
-
Utilize a functional assay that measures S1R activity, such as a calcium mobilization assay in a suitable cell line.
-
Determine the dose-response curve for a known S1R agonist (e.g., PRE-084).
-
Repeat the dose-response curve for the S1R agonist in the presence of a fixed concentration of Convolamine.
-
A leftward shift in the agonist's dose-response curve in the presence of Convolamine indicates positive allosteric modulation.
In Silico Modeling Workflow
The following sections outline a comprehensive in silico workflow for modeling the binding of Convolamine to the sigma-1 receptor.
Homology Modeling
As the crystal structure of the human sigma-1 receptor in a conformation amenable to docking a positive allosteric modulator may not be available, homology modeling can be used to generate a three-dimensional structure.
Workflow:
-
Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the human S1R sequence.
-
Sequence Alignment: Align the target sequence with the template sequence(s).
-
Model Building: Generate the 3D model using software such as MODELLER or SWISS-MODEL.
-
Model Validation: Assess the quality of the generated model using tools like PROCHECK, Ramachandran plots, and Verify3D.
Molecular Docking
Given that Convolamine is a positive allosteric modulator, the docking protocol must be adapted to search for potential allosteric binding sites rather than the orthosteric site.
Protocol:
-
Receptor Preparation: Prepare the S1R model by adding hydrogen atoms, assigning partial charges, and defining the protonation states of ionizable residues.
-
Ligand Preparation: Generate a 3D conformation of Convolamine, assign partial charges, and define rotatable bonds.
-
Binding Site Prediction: Utilize algorithms that can identify potential allosteric binding pockets on the receptor surface.
-
Docking Simulation: Perform molecular docking using software like AutoDock, Glide, or GOLD, focusing the search on the predicted allosteric sites.
-
Pose Analysis: Analyze the resulting docking poses based on scoring functions and visual inspection of the interactions between Convolamine and the receptor.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the Convolamine-S1R complex and to assess the stability of the predicted binding mode.
Protocol:
-
System Setup: Place the docked Convolamine-S1R complex in a simulation box with explicit solvent (e.g., TIP3P water) and counter-ions to neutralize the system.
-
Energy Minimization: Minimize the energy of the system to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble).
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the MD trajectory to evaluate the stability of the protein-ligand interactions, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond patterns.
Visualizations
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). It plays a crucial role in regulating calcium signaling between the ER and mitochondria.
Caption: Sigma-1 Receptor Signaling Pathway Modulation by Convolamine.
In Silico Modeling Workflow
The following diagram illustrates the logical flow of the in silico modeling process for investigating the binding of Convolamine to the sigma-1 receptor.
Caption: In Silico Modeling Workflow for Convolamine-S1R Interaction.
Conclusion
The in silico modeling of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate (Convolamine) presents a valuable approach to understanding its unique interaction with the sigma-1 receptor. As a positive allosteric modulator, computational methods are essential for identifying its non-orthosteric binding site and elucidating the molecular mechanisms of its modulatory activity. The workflow and protocols outlined in this guide provide a comprehensive framework for researchers to investigate the structure-function relationships of Convolamine and to guide the design of novel allosteric modulators targeting the sigma-1 receptor. The integration of computational and experimental data will be paramount in advancing our understanding of this promising therapeutic agent.
References
Biosynthesis pathway of Convolvine in plants
An In-depth Technical Guide on the Biosynthesis of Convolvine in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a tropane alkaloid found in plants of the Convolvulus genus, is an ester of the tropane alcohol, tropine, and veratric acid. Like other tropane alkaloids, it is of interest to the pharmaceutical industry for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or establishing heterologous production systems. This technical guide provides a comprehensive overview of the known and putative biosynthetic pathway of this compound, detailed experimental protocols for pathway elucidation, and a summary of relevant quantitative data.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two distinct pathways that converge in a final esterification step: the formation of the tropine backbone and the synthesis of the veratric acid moiety.
Part 1: Biosynthesis of the Tropine Backbone
The biosynthesis of tropine is a well-characterized branch of the tropane alkaloid pathway, commencing from the amino acid L-ornithine.
-
Formation of Putrescine: L-Ornithine is decarboxylated by ornithine decarboxylase (ODC) to yield putrescine. In some plant species, putrescine can also be synthesized from L-arginine via the action of arginine decarboxylase (ADC), agmatine iminohydrolase (AIH), and N-carbamoylputrescine amidohydrolase (CPA).
-
N-methylation of Putrescine: Putrescine is methylated by putrescine N-methyltransferase (PMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to produce N-methylputrescine. This is a key committed step in tropane alkaloid biosynthesis.[1][2]
-
Oxidative Deamination and Cyclization: N-methylputrescine undergoes oxidative deamination by a copper-containing N-methylputrescine oxidase (MPO) to form 4-methylaminobutanal. This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.
-
Formation of Tropinone: The N-methyl-Δ¹-pyrrolinium cation condenses with two malonyl-CoA derived units, a reaction catalyzed by a type III polyketide synthase known as pyrrolidine ketide synthase (PYKS) , to form 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOB). MPOB is then cyclized by a cytochrome P450 enzyme, CYP82M3 , to form tropinone.[1]
-
Reduction to Tropine: Tropinone is stereospecifically reduced to tropine (3α-tropanol) by the NADPH-dependent enzyme tropinone reductase I (TRI) .[1][3] Another reductase, tropinone reductase II (TRII), can reduce tropinone to pseudotropine (3β-tropanol), which leads to the biosynthesis of other alkaloids.[1]
Part 2: Putative Biosynthesis of Veratric Acid
The biosynthesis of veratric acid (3,4-dimethoxybenzoic acid) is proposed to proceed via the phenylpropanoid pathway, starting from L-phenylalanine. While the exact pathway in Convolvulus is uncharacterized, a plausible route is outlined below based on known reactions in other plant species.
-
Formation of Cinnamic Acid and p-Coumaric Acid: L-Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated at the 4-position by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid.
-
Hydroxylation to Caffeic Acid: p-Coumaric acid is hydroxylated at the 3-position by p-coumarate 3-hydroxylase (C3H) to produce caffeic acid.
-
O-Methylation to Ferulic Acid: The 3-hydroxyl group of caffeic acid is methylated by a caffeic acid O-methyltransferase (COMT) , with SAM as the methyl donor, to form ferulic acid.[4][5][6][7]
-
Formation of Vanillic Acid: The pathway from ferulic acid to vanillic acid (a direct precursor to veratric acid) is less clear and may involve several routes. One possibility is the shortening of the side chain of ferulic acid, potentially via a β-oxidative pathway involving the formation of feruloyl-CoA, to yield vanillin, which is then oxidized to vanillic acid.[8][9][10][11]
-
O-Methylation to Veratric Acid: The final step is the methylation of the 4-hydroxyl group of a precursor like 3-methoxy-4-hydroxybenzoic acid (vanillic acid) by an O-methyltransferase (OMT) to yield veratric acid.
Part 3: Final Esterification Step (Putative)
The convergence of the two pathways involves the esterification of tropine with veratric acid. This reaction is likely catalyzed by an acyltransferase .
-
Activation of Veratric Acid: It is proposed that veratric acid is first activated to its coenzyme A thioester, veratroyl-CoA , by a CoA ligase.
-
Esterification: A tropine acyltransferase , likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyltransferases, would then catalyze the transfer of the veratroyl group from veratroyl-CoA to the 3α-hydroxyl group of tropine, forming this compound and releasing CoA.[12][13][14][15] While a specific enzyme for this reaction has not been identified, members of the BAHD family are known to catalyze similar esterification reactions in the biosynthesis of other tropane alkaloids, such as cocaine.[13]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for pathway elucidation.
Quantitative Data
Specific quantitative data for the enzymes in the this compound biosynthetic pathway are not available. However, data from homologous enzymes in other tropane alkaloid-producing plants can provide an estimate of their kinetic properties.
| Enzyme | Substrate(s) | Km (µM) | Vmax/Kcat | Plant Source (Homologous Enzyme) | Reference |
| Ornithine Decarboxylase (ODC) | L-Ornithine | ~250 | - | Atropa belladonna | [16] |
| Putrescine N-methyltransferase (PMT) | Putrescine, SAM | 37, 28 | - | Nicotiana tabacum | [13] |
| Tropinone Reductase I (TRI) | Tropinone, NADPH | 33, 11 | 1.8 µkat/mg protein | Datura stramonium | [1] |
| Hyoscyamine 6β-hydroxylase (H6H) | L-Hyoscyamine, α-ketoglutarate | 35, 43 | - | Hyoscyamus niger | [1] |
Note: The data presented are for homologous enzymes and may not reflect the precise kinetics of the enzymes in Convolvulus species.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of Candidate Enzymes
This protocol describes the expression of a candidate plant enzyme (e.g., a putative O-methyltransferase or acyltransferase) in E. coli for subsequent characterization.
a. Gene Cloning:
-
Total RNA is extracted from the roots of Convolvulus pluricaulis.
-
cDNA is synthesized using reverse transcriptase.
-
The full-length coding sequence of the candidate gene is amplified by PCR using gene-specific primers.
-
The PCR product is cloned into an expression vector (e.g., pET-28a) containing an N- or C-terminal purification tag (e.g., His6-tag).
b. Heterologous Expression:
-
The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium.
-
The culture is grown at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to promote proper protein folding.
c. Protein Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation.
-
The supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with wash buffer (lysis buffer with 20-40 mM imidazole).
-
The His-tagged protein is eluted with elution buffer (lysis buffer with 250-500 mM imidazole).
-
The purity of the eluted protein is assessed by SDS-PAGE.
Enzyme Assays
a. O-Methyltransferase (OMT) Assay (Putative Veratric Acid Biosynthesis):
-
The reaction mixture (total volume 100 µL) contains 50 mM Tris-HCl (pH 7.5), 1 mM dithiothreitol (DTT), the purified OMT enzyme (1-5 µg), 200 µM of the acceptor substrate (e.g., vanillic acid), and 200 µM of the methyl donor, S-adenosyl-L-methionine (SAM).
-
The reaction is initiated by the addition of SAM and incubated at 30°C for 30-60 minutes.
-
The reaction is terminated by the addition of an equal volume of methanol or by acidification.
-
The reaction mixture is centrifuged, and the supernatant is analyzed by HPLC or LC-MS to detect the formation of veratric acid.
b. Acyltransferase Assay (Putative Final Esterification Step):
-
The reaction mixture (total volume 100 µL) contains 50 mM Tris-HCl (pH 7.5), the purified acyltransferase (1-5 µg), 1 mM tropine, and 200 µM veratroyl-CoA (which may need to be chemically or enzymatically synthesized).
-
The reaction is initiated by the addition of veratroyl-CoA and incubated at 30°C for 30-60 minutes.
-
The reaction is terminated by the addition of an equal volume of methanol or ethyl acetate for extraction.
-
The product, this compound, is extracted and analyzed by HPLC, LC-MS, or GC-MS.
Analytical Methods for Metabolite Identification
a. High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Detection: UV detection at a wavelength appropriate for the aromatic ring of the analytes (e.g., 254 nm or 280 nm).
-
Quantification: Comparison of peak areas with those of authentic standards.
b. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
System: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for alkaloids.
-
Analysis: Full scan MS is used to determine the molecular weight of the product. Tandem MS (MS/MS) is used to obtain fragmentation patterns for structural confirmation by comparing with standards or in-silico fragmentation data.
Conclusion
The biosynthesis of this compound is a complex process involving the convergence of the well-established tropane alkaloid pathway for the formation of its tropine moiety and a putative pathway for the synthesis of its veratric acid moiety, likely originating from the phenylpropanoid pathway. The final esterification step is proposed to be catalyzed by a yet-to-be-identified acyltransferase. The information and protocols provided in this guide offer a solid foundation for researchers aiming to elucidate the complete biosynthetic pathway of this compound, which will be instrumental for future metabolic engineering and synthetic biology applications to produce this and other valuable tropane alkaloids. Further research, particularly focusing on the identification and characterization of the enzymes involved in veratric acid biosynthesis and the final esterification step in Convolvulus species, is essential.
References
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Enhancing Tropane Alkaloid Production Based on the Functional Identification of Tropine-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Function Analyses of a Caffeic Acid O-Methyltransferase from Perennial Ryegrass Reveal the Molecular Basis for Substrate Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caffeic acid O-methyltransferase (COMT) | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
- 6. Caffeic acid O-methyltransferase from Ligusticum chuanxiong alleviates drought stress, and improves lignin and melatonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]
- 15. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Engineering Tropane Alkaloid Production Based on Metabolic Characterization of Ornithine Decarboxylase in Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological context of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate and its closely related N-substituted analogs. This family of tropane alkaloids is of significant interest in medicinal chemistry and pharmacology.
Introduction to the Core Compounds
The chemical entity 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate serves as the scaffold for several naturally occurring and synthetic compounds. The primary focus of this guide is on the parent compound and its N-acetyl and N-methyl derivatives, which exhibit distinct properties and biological activities.
-
Convolvine (8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate): The parent compound with a secondary amine in the bicyclic system.
-
Convolicine ((8-Acetyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate): The N-acetylated analog.
-
Convolamine ((8-methyl-8-azabicyclo[3.2.1]oct-3-yl) 3,4-dimethoxybenzoate): The N-methylated analog, a known modulator of the sigma-1 receptor.
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound, Convolicine, and Convolamine based on available data. It is important to note that much of the publicly available data is computationally derived.
Table 1: General and Computed Physicochemical Properties
| Property | This compound | Convolicine | Convolamine |
| IUPAC Name | 8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate[1] | (8-acetyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate[2] | (8-methyl-8-azabicyclo[3.2.1]oct-3-yl) 3,4-dimethoxybenzoate[3] |
| Synonyms | Veratroylnortropine | Convolicine | Convolamine, O-Methylphyllalbine |
| Molecular Formula | C₁₆H₂₁NO₄[1] | C₁₈H₂₃NO₅[2] | C₁₇H₂₃NO₄[3] |
| Molecular Weight | 291.34 g/mol [1] | 333.38 g/mol [2] | 305.37 g/mol [3] |
| Monoisotopic Mass | 291.14705815 Da[1] | 333.15762283 Da[2] | 305.16270821 Da[3] |
| XLogP3 | 2.7 | 2.4 | Not Available |
| Hydrogen Bond Donor Count | 1 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 5 | 5 | 5 |
| Rotatable Bond Count | 4 | 5 | 5 |
| Topological Polar Surface Area | 56.8 Ų | 65.1 Ų | 48 Ų |
Table 2: Experimental and Other Physical Properties
| Property | This compound | Convolicine | Convolamine |
| Melting Point | 114-115 °C | Not Available | Not Available |
| pKa (predicted) | Not Available | Not Available | Not Available |
| Solubility | Limited water solubility is expected for the free base. | Limited water solubility is expected. | Reported to have limited water solubility but is soluble in organic solvents. |
Note: Experimental data for these specific compounds is limited in publicly accessible databases. The pKa of related tropane alkaloids such as hyoscyamine and scopolamine are reported to be 9.85 and 7.60, respectively, indicating the basic nature of the tropane nitrogen.[2]
Experimental Protocols
Extraction and Isolation from Natural Sources
This compound, Convolicine, and Convolamine are found in plants of the Convolvulus genus. A general workflow for their extraction and isolation is as follows:
Caption: Generalized workflow for the extraction and isolation of tropane alkaloids.
Protocol Details:
-
Defatting: The dried and powdered plant material is first defatted using a non-polar solvent like hexane to remove lipids and other non-polar constituents.
-
Extraction: The defatted material is then extracted with an alcohol, such as methanol or ethanol, to isolate the alkaloids.
-
Acid-Base Partitioning: The alcoholic extract is subjected to an acid-base extraction. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral impurities. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent.
-
Chromatographic Separation: The resulting crude alkaloid extract is then subjected to chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to separate the individual alkaloids.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the chemical structure of the isolated compounds.
-
Methodology:
-
A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD).
-
¹H NMR and ¹³C NMR spectra are acquired to identify the number and types of protons and carbons.
-
2D NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish connectivity within the molecule.
-
-
Expected Observations: The spectra would show characteristic signals for the tropane scaffold, the 3,4-dimethoxybenzoyl moiety, and the respective N-substituent.
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
-
Methodology:
-
The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS).
-
Electrospray ionization (ESI) is a common technique for these types of molecules.
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
-
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns, which can aid in structural elucidation.
-
Caption: Standard analytical workflow for structural elucidation of isolated natural products.
Biological Activity and Signaling Pathways
Convolamine has been identified as a positive modulator of the sigma-1 receptor. The sigma-1 receptor is an intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. Its modulation can influence a variety of downstream signaling pathways, making it a target of interest for neurodegenerative diseases and other conditions.
Sigma-1 Receptor Signaling Pathway
The activation of the sigma-1 receptor by a ligand, such as Convolamine, initiates a complex signaling cascade. The receptor dissociates from its binding partner BiP (Binding immunoglobulin Protein) and can then interact with a variety of ion channels and downstream effectors.
Caption: Simplified signaling pathway of the sigma-1 receptor upon modulation.
Conclusion
8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate and its N-substituted analogs, this compound, Convolicine, and Convolamine, represent a class of tropane alkaloids with interesting physicochemical and biological properties. While detailed experimental data for these specific compounds is somewhat sparse in publicly available literature, established methodologies for the study of tropane alkaloids provide a clear path for their further investigation. The activity of Convolamine as a sigma-1 receptor modulator highlights the therapeutic potential of this chemical scaffold and underscores the need for continued research in this area. This guide provides a foundational understanding for researchers and professionals in the field of drug development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate, also known as the demethylated analogue of Convolamine, is a tropane alkaloid derivative. Tropane alkaloids are a class of bicyclic nitrogen-containing compounds that exhibit a wide range of biological activities and are core structures in many pharmaceutical agents. This document provides detailed protocols for the chemical synthesis and purification of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate, intended for use in research and drug development. The synthesis involves a two-step process: the preparation of the key intermediate 3,4-dimethoxybenzoyl chloride from 3,4-dimethoxybenzoic acid, followed by its esterification with 8-azabicyclo[3.2.1]octan-3-ol (nortropine).
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 8-Azabicyclo(3.2.1)octan-3-ol (Nortropine) | C₇H₁₃NO | 127.18 | White crystalline solid | 158-161 |
| 3,4-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | White to off-white powder | 181-184 |
| 3,4-Dimethoxybenzoyl Chloride | C₉H₉ClO₃ | 200.62 | Light brown solid | 68-73[1][2] |
| 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate | C₁₆H₂₁NO₄ | 291.34 | Off-white to pale yellow solid | Not available |
Table 2: Summary of a Typical Reaction Protocol
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Acyl Chloride Formation | 3,4-Dimethoxybenzoic Acid | Thionyl chloride, Benzene, Pyridine (cat.) | 70-80 | 2-5 | >95[1][3] |
| 2. Esterification | 8-Azabicyclo(3.2.1)octan-3-ol, 3,4-Dimethoxybenzoyl Chloride | Dichloromethane, Triethylamine | 0 to RT | 12-18 | 75-85 |
| 3. Purification | Crude Product | Silica gel, Ethyl acetate/Methanol gradient, Hexane/Ethyl acetate | RT | - | >95 (purity) |
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride
This protocol describes the conversion of 3,4-dimethoxybenzoic acid to its corresponding acyl chloride using thionyl chloride.
Materials:
-
3,4-Dimethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Benzene (or an alternative anhydrous solvent like toluene)
-
Pyridine (catalytic amount)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (54.9 mmol) of 3,4-dimethoxybenzoic acid in 50 mL of anhydrous benzene.[3]
-
Add 2-3 drops of pyridine to the solution.
-
While stirring at room temperature, slowly add 13.0 g (109 mmol) of thionyl chloride to the mixture over approximately 3 minutes.[3]
-
Heat the reaction mixture to 70-80 °C and maintain it under reflux with continuous stirring for 2 hours.[3] A more extended reflux of up to 5 hours may be employed to ensure complete reaction.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting solid is 3,4-dimethoxybenzoyl chloride.[1][3] For higher purity, the oily residue can be washed multiple times with fresh dry benzene followed by evaporation.[1]
Expected Outcome: This procedure should yield approximately 11.0 g (quantitative) of 3,4-dimethoxybenzoyl chloride as a colorless to light brown solid.[1][3]
Protocol 2: Synthesis of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate
This protocol details the esterification of 8-azabicyclo(3.2.1)octan-3-ol with the previously synthesized 3,4-dimethoxybenzoyl chloride.
Materials:
-
8-Azabicyclo(3.2.1)octan-3-ol (Nortropine)
-
3,4-Dimethoxybenzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Sodium sulfate (anhydrous)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5.0 g (39.3 mmol) of 8-azabicyclo(3.2.1)octan-3-ol in 100 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add 6.6 mL (47.2 mmol) of triethylamine to the solution.
-
In a separate flask, dissolve 8.7 g (43.2 mmol) of 3,4-dimethoxybenzoyl chloride in 50 mL of anhydrous dichloromethane.
-
Add the 3,4-dimethoxybenzoyl chloride solution dropwise to the stirred nortropine solution at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the mixture with 100 mL of saturated aqueous sodium bicarbonate solution, followed by 100 mL of brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Expected Outcome: The reaction is expected to yield the crude 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate as a solid residue.
Protocol 3: Purification by Column Chromatography and Recrystallization
This protocol outlines the purification of the crude product using silica gel chromatography followed by recrystallization.
Materials:
-
Crude 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
Methanol
-
Hexane
-
Glass chromatography column
-
Erlenmeyer flasks or test tubes for fraction collection
-
Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane mixture)
Procedure:
A. Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a solvent gradient, starting with a non-polar mixture (e.g., 100% ethyl acetate) and gradually increasing the polarity by adding methanol (e.g., progressing to 9:1 ethyl acetate/methanol).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
B. Recrystallization
-
Dissolve the purified product from the column chromatography in a minimum amount of a hot suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture).
-
Allow the solution to cool slowly to room temperature, which should induce crystallization.
-
For complete crystallization, place the flask in an ice bath.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Expected Outcome: This purification process should yield 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate as a pure crystalline solid.
Visualizations
Caption: Synthetic workflow for 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate.
Caption: Detailed purification workflow for the final product.
References
Application Notes & Protocols for the Quantification of Convolvine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Convolvine is a tropane alkaloid identified as a constituent in various species of the Convolvulus genus. As a member of the tropane alkaloid family, which includes pharmacologically significant compounds like atropine and scopolamine, the accurate quantification of this compound in plant materials and derived products is crucial for research, quality control, and potential drug development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate |
| Molecular Formula | C₁₆H₂₁NO₄[1] |
| Molecular Weight | 291.34 g/mol [1] |
| Chemical Structure | Tropane alkaloid[1] |
| Appearance | White powder[1] |
| Melting Point | 114-115 °C[1] |
Experimental Workflows
Overall Quantification Workflow
Protocol 1: Sample Preparation for this compound Analysis
This protocol describes the extraction and cleanup of this compound from plant material, suitable for subsequent analysis by HPLC-DAD, LC-MS/MS, or GC-MS.
Materials and Reagents
-
Dried and powdered plant material (Convolvulus sp.)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide solution (25%)
-
Dichloromethane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or SCX)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
Extraction Procedure
-
Weigh 1 g of the dried, powdered plant material into a 50 mL conical tube.
-
Add 20 mL of methanol containing 1% ammonium hydroxide. The alkaline condition ensures that the alkaloids are in their free base form, which is more soluble in organic solvents.
-
Vortex the mixture for 1 minute.
-
Perform ultrasonic-assisted extraction in an ultrasonic bath at 60°C for 30 minutes.[2]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
Sample Cleanup (Solid Phase Extraction - SPE)
-
Reconstitute the dried extract in 5 mL of 10% methanol in water.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elute the this compound and other alkaloids with 10 mL of methanol.
-
Collect the eluate and evaporate to dryness.
-
Reconstitute the final residue in 1 mL of the mobile phase for HPLC-DAD and LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
Protocol 2: Quantification of this compound by HPLC-DAD
This method is suitable for the routine quantification of this compound where high sensitivity is not the primary requirement.
Instrumentation and Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% formic acid in water (B).
-
Gradient Program:
-
0-5 min: 10% A
-
5-20 min: 10-50% A
-
20-25 min: 50-90% A
-
25-30 min: 90% A
-
30-35 min: 10% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Based on the dimethoxybenzoate chromophore, a wavelength of approximately 280 nm is proposed. This should be confirmed experimentally by obtaining a UV spectrum of a this compound standard.
Data Presentation: HPLC-DAD Method Validation Parameters
The following table summarizes typical validation parameters for the HPLC-DAD analysis of tropane alkaloids. These values should be experimentally determined for this compound.
| Parameter | Typical Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.89 µ g/spot [2] |
| Limit of Quantification (LOQ) | 2.82 µ g/spot [2] |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Protocol 3: Quantification of this compound by LC-MS/MS
This method offers high sensitivity and selectivity, making it ideal for the quantification of low concentrations of this compound in complex matrices.
Instrumentation and Conditions
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 or PFP propyl column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[3][4]
-
Mobile Phase: A gradient of Acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).[3]
-
Gradient Program:
-
0-1 min: 5% A
-
1-5 min: 5-95% A
-
5-7 min: 95% A
-
7-7.1 min: 95-5% A
-
7.1-9 min: 5% A (re-equilibration)
-
-
Flow Rate: 0.3 mL/min[3]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
-
Precursor Ion (Q1): 292.15 (M+H)⁺
-
Product Ions (Q3): To be determined by infusion of a this compound standard. Likely fragments would correspond to the tropane moiety and the dimethoxybenzoyl group.
-
Data Presentation: LC-MS/MS Method Validation Parameters
The following table summarizes typical validation parameters for the LC-MS/MS analysis of tropane alkaloids.[4][5][6]
| Parameter | Typical Value |
| Linearity Range | 0.05 - 100 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.02 - 0.05 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.05 - 0.2 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Protocol 4: Quantification of this compound by GC-MS
GC-MS can be an alternative method for the analysis of tropane alkaloids. Derivatization may be necessary to improve the thermal stability and chromatographic behavior of this compound.[7][8]
Derivatization (Silylation)
-
Evaporate the final extract to dryness under a stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[7][8]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 min.
-
-
Injector Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.
Data Presentation: GC-MS Method Validation Parameters
The following table summarizes typical validation parameters for the GC-MS analysis of tropane alkaloids.[7][8]
| Parameter | Typical Value |
| Linearity Range | 10 - 5000 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 5.0 ng/mL[7] |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | > 80%[7] |
Signaling Pathways and Logical Relationships
As the specific signaling pathways of this compound are not well-documented, a logical relationship diagram for method selection is provided below.
References
- 1. youtube.com [youtube.com]
- 2. akjournals.com [akjournals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
HPLC-UV method for 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate analysis
An HPLC-UV method has been developed for the analysis of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate, a compound of interest for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the quantitative determination of this compound using a robust and reliable HPLC-UV system.
Introduction
8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate belongs to the tropane alkaloid family, which is known for a wide range of biological activities.[1] Accurate and precise analytical methods are crucial for the quality control, stability testing, and pharmacokinetic studies of such compounds. The method described herein utilizes High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, a widely used technique for the analysis of tropane alkaloids and related pharmaceutical compounds.[2][3][4]
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic separation is achieved on a reversed-phase C18 column.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
Standard Solution Preparation: Accurately weigh about 10 mg of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare working standards of desired concentrations by further diluting the stock solution with the mobile phase.
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For drug products, a suitable extraction method may be required. For instance, tablets can be crushed, and the powder can be extracted with the mobile phase, followed by sonication and filtration.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, and robustness.
Specificity
Specificity was demonstrated by the absence of interfering peaks from the blank (mobile phase) and placebo at the retention time of the analyte peak.
Linearity
The linearity of the method was established by analyzing a series of standard solutions over a concentration range of 1-50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data
| Parameter | Result |
| Concentration Range | 1 - 50 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
Table 3: Accuracy Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 8.0 | 7.95 | 99.38 |
| 100% | 10.0 | 10.08 | 100.80 |
| 120% | 12.0 | 11.92 | 99.33 |
| Average Recovery | 99.84 |
Precision
The precision of the method was evaluated by performing replicate injections of the standard solution at the target concentration.
Table 4: Precision Data
| Parameter | Repeatability (Intra-day, n=6) | Intermediate Precision (Inter-day, n=6) |
| Mean Peak Area | 459876 | 460123 |
| Standard Deviation | 2345 | 2876 |
| Relative Standard Deviation (RSD, %) | 0.51 | 0.62 |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2 °C). The results showed no significant impact on the chromatographic performance, indicating good robustness.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate.
References
- 1. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.isciii.es [scielo.isciii.es]
Application Notes and Protocols for the NMR Characterization of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate and its Analogs
Abstract
This document provides detailed application notes and experimental protocols for the comprehensive NMR characterization of tropane alkaloids, with a specific focus on compounds structurally related to 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate, also known as Convolvine. Due to the limited availability of public domain spectral data for this compound, this guide utilizes the detailed NMR data of its close analog, (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate (Convolvamine), as a representative example. The methodologies and expected spectral patterns are directly applicable to the analysis of this compound and similar 8-azabicyclo[3.2.1]octane derivatives. These protocols are intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.
Introduction
8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate is a member of the tropane alkaloid class of natural products. Tropane alkaloids are characterized by the bicyclic 8-azabicyclo[3.2.1]octane core structure and are found in various plant species.[1] Many compounds in this family, such as atropine and cocaine, exhibit significant physiological activities, making them important targets for pharmaceutical research.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of such molecules.[2] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. This document outlines the standard procedures for acquiring and interpreting NMR data for this class of compounds.
Chemical Structures
| Compound Name | Structure |
| 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate (this compound) | |
| (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate (Convolvamine) |
Note: The primary difference between the target compound and the representative example is the substituent on the nitrogen atom (H vs. CH₃).
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR data for (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate (Convolvamine), recorded in CDCl₃.[3] The numbering scheme used for assignment is provided below.
Numbering Scheme:

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | 7.66 | dd | 8.5, 2.0 | 1H |
| H-5' | 7.54 | d | 2.0 | 1H |
| H-6 | 6.89 | d | 8.5 | 1H |
| H-3 | 5.22 | t | 5.3 | 1H |
| OCH₃-4' | 3.92 | s | - | 3H |
| OCH₃-3' | 3.91 | s | - | 3H |
| H-1, H-5 | 3.19 | br s | - | 2H |
| N-CH₃ | 2.33 | s | - | 3H |
| H-2α, H-4α | 2.24 | m | - | 2H |
| H-2β, H-4β | 2.15-2.05 | m | - | 2H |
| H-6, H-7 | 1.83 | d | 14.8 | 2H |
| H-6, H-7 | 1.68 | m | - | 2H |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C=O | 166.1 |
| C-4' | 153.2 |
| C-3' | 148.6 |
| C-1' | 123.6 |
| C-6' | 122.0 |
| C-2' | 111.9 |
| C-5' | 110.5 |
| C-3 | 68.2 |
| C-1, C-5 | 60.1 |
| OCH₃-4' | 56.0 |
| OCH₃-3' | 55.9 |
| N-CH₃ | 40.7 |
| C-2, C-4 | 36.9 |
| C-6, C-7 | 26.0 |
Note: The chemical shifts for the target compound, 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate, are expected to be very similar. The most significant difference will be the absence of the N-CH₃ signal and slight shifts in the adjacent C-1, C-5, and N-CH₂ protons and carbons.
Experimental Protocols
The following are generalized protocols for the NMR analysis of tropane alkaloids.
Sample Preparation
-
Weigh approximately 5-10 mg of the purified sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for this class of compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. Modern spectrometers can also reference the residual solvent peak.[3]
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
NMR Data Acquisition
All NMR data should be collected on a spectrometer with a minimum field strength of 300 or 400 MHz.[3]
a) ¹H NMR Spectroscopy:
-
Experiment: Standard 1D proton experiment.
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Number of Scans: 8 to 16 scans, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Referencing: Calibrate the spectrum using the residual solvent signal (e.g., CDCl₃ at 7.26 ppm).[3]
b) ¹³C NMR Spectroscopy:
-
Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).
-
Spectral Width: ~220 ppm (e.g., -10 to 210 ppm).
-
Number of Scans: 1024 to 4096 scans, as ¹³C has low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
c) 2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings (³JHH), revealing adjacent protons.
-
Experiment: Standard COSY experiment (e.g., cosygpqf).
-
Data Points (F2 and F1): 2048 x 256.
-
Number of Scans: 2 to 4 per increment.
d) 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Experiment: Phase-sensitive HSQC with gradient selection (e.g., hsqcedetgpsisp2.3).
-
¹JCH Coupling Constant: Optimized for ~145 Hz (for aliphatic and aromatic C-H).
-
Data Points (F2 and F1): 1024 x 256.
-
Number of Scans: 4 to 8 per increment.
e) 2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.
-
Experiment: HMBC with gradient selection (e.g., hmbcgplpndqf).
-
Long-range Coupling Constant: Optimized for ~8 Hz.
-
Data Points (F2 and F1): 2048 x 256.
-
Number of Scans: 8 to 16 per increment.
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase correction manually or automatically.
-
Apply baseline correction to the spectra.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Pick peaks and assign chemical shifts for all spectra.
-
Analyze the 2D spectra to build up the molecular structure by connecting spin systems.
Visualization of NMR Analysis Workflow
The following diagram illustrates the logical workflow for the structure elucidation of a natural product like 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate using a combination of NMR experiments.
Caption: Workflow for NMR-based structure elucidation.
Conclusion
The NMR characterization of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate and its analogs can be effectively achieved through a systematic application of 1D and 2D NMR techniques. The provided protocols and representative data for the N-methyl analog serve as a robust guide for researchers working on the structural analysis of this important class of tropane alkaloids. Careful acquisition and interpretation of these NMR experiments will enable unambiguous confirmation of the chemical structure, which is a critical step in any drug discovery or natural product chemistry endeavor.
References
Application Notes and Protocols for Convolvulus pluricaulis Extract in Cell Culture Experiments
A Note on "Convolvine": Initial searches for a specific compound named "this compound" did not yield a known molecule for cell culture research. The available scientific literature predominantly refers to the biological activities of various extracts from the plant Convolvulus pluricaulis, a herb widely used in traditional Ayurvedic medicine. Therefore, these application notes and protocols are based on the use of Convolvulus pluricaulis extracts. Researchers should clearly state the type of extract used (e.g., ethanolic, aqueous) in their experimental records.
Introduction
Convolvulus pluricaulis has been investigated for a range of bioactivities, including neuroprotective, antioxidant, and anticancer effects. In the context of cancer research, extracts of this plant have been shown to induce cytotoxicity and apoptosis in cancer cell lines. These protocols provide a framework for the preparation, characterization, and application of Convolvulus pluricaulis extract in cell culture-based assays.
Data Presentation: Cytotoxicity of Convolvulus pluricaulis Extracts
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of Convolvulus pluricaulis extracts in different cancer cell lines. This data is crucial for designing experiments to investigate the extract's biological effects.
| Cell Line | Extract Type | Assay | IC50 / GI50 (µg/mL) | Reference |
| HepG2 (Human Hepatoma) | Ethanolic | MTT | 35.873 | [1][2] |
| MCF-7 (Human Breast Cancer) | Ethanolic | SRB | > 80 | [3] |
| HT-29 (Human Colon Cancer) | Ethanolic | SRB | > 80 | [3] |
| L929 (Normal cell line) | Ethanolic | MTT | > 1000 | [1] |
Experimental Protocols
Preparation of Convolvulus pluricaulis Ethanolic Extract
This protocol outlines a general procedure for preparing an ethanolic extract from the dried plant material.
Materials:
-
Dried, powdered Convolvulus pluricaulis plant material
-
Ethanol (95% or absolute)
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Lyophilizer or vacuum oven
-
Sterile DMSO
-
0.22 µm syringe filter
Procedure:
-
Macerate the dried, powdered plant material in ethanol at a 1:10 (w/v) ratio (e.g., 10 g of powder in 100 mL of ethanol).
-
Agitate the mixture on a shaker or with a magnetic stirrer at room temperature for 24-48 hours.
-
Filter the mixture through filter paper to separate the extract from the solid plant material. Repeat the extraction process with the residue to ensure complete extraction.
-
Pool the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C.
-
Dry the concentrated extract completely using a lyophilizer or a vacuum oven to obtain a solid residue.
-
To prepare a stock solution, dissolve the dried extract in sterile DMSO to a high concentration (e.g., 100 mg/mL).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the Convolvulus pluricaulis extract on a chosen cell line.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium appropriate for the cell line
-
Convolvulus pluricaulis extract stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the Convolvulus pluricaulis extract from the stock solution in a complete culture medium. The final concentrations should span a wide range to determine the IC50 value (e.g., 1, 10, 50, 100, 200, 500 µg/mL). Include a vehicle control (DMSO concentration equivalent to the highest extract concentration) and a no-treatment control.
-
Remove the medium from the cells and add 100 µL of the prepared dilutions of the extract to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells after treatment with the extract.
Materials:
-
6-well cell culture plates
-
Convolvulus pluricaulis extract
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the Convolvulus pluricaulis extract at concentrations around the IC50 value for the predetermined duration. Include an untreated control.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V-FITC and PI negative, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.[1][2][4][5][6]
Visualizations
Experimental Workflow for Assessing Cytotoxicity and Apoptosis
Caption: Workflow for evaluating C. pluricaulis extract.
Conceptual Signaling Pathway of Convolvulus pluricaulis Extract
Caption: Putative signaling effects of C. pluricaulis extract.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuropharmacological Profile of Extracts of Aerial Parts of Convolvulus pluricaulis Choisy in Mice Model [openneurologyjournal.com]
- 6. Plant Tissue Culture: an alternative for production of useful metabolite. Chapter 7. [fao.org]
Application Notes and Protocols for In Vivo Administration of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate, also known as Convolvine, and its N-methylated analog, Convolamine. The protocols detailed below are based on preclinical studies in various animal models and are intended to serve as a guide for future research into the therapeutic potential of this class of tropane alkaloids.
Compound Profile
-
Compound of Interest: 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate (this compound)
-
Structural Analog: (8-methyl-8-azabicyclo[3.2.1]oct-3-yl) 3,4-dimethoxybenzoate (Convolamine)
-
Chemical Class: Tropane Alkaloid
-
Known Biological Activity: The N-methylated analog, Convolamine, has been identified as a potent and selective positive allosteric modulator of the sigma-1 receptor (S1R), exhibiting cognitive-enhancing and neuroprotective properties. This compound has been reported to have anesthetic and vasodilatory effects.
In Vivo Applications and Effects
The primary in vivo applications of this compound class, particularly Convolamine, revolve around its neuroprotective and cognitive-enhancing effects. Studies have demonstrated its potential in models of neurodegenerative diseases and cognitive impairment.
Quantitative Data Summary
| Compound | Animal Model | Dosage | Route of Administration | Observed Effects | Reference |
| Convolamine | Zebrafish (wfs1abKO) | Not Specified | Immersion | Restored normal mobility. | [1] |
| Convolamine | Mice (Dizocilpine-induced amnesia) | ~1 mg/kg | Intraperitoneal (IP) | Attenuated learning impairments. | [1][2] |
| Convolamine | Mice (Aβ25-35-induced learning deficits) | ~1 mg/kg | Intraperitoneal (IP) | Prevented learning deficits. | [1][2] |
| Convolamine | Mice (Wfs1ΔExon8) | ~1 mg/kg | Intraperitoneal (IP) | Reversed learning impairments. | [2] |
| This compound | Decerebrated Cats | 3 mg/kg | Not Specified | Lowered arterial pressure and acted as a vasodilator. | |
| This compound | Frog | 0.125% solution | Topical (skin) | Blocked sensitive nerve endings, extending latency to painful stimulus. |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments. These protocols are primarily based on studies with Convolamine and can be adapted for 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate (this compound).
Protocol 1: Assessment of Anti-Amnesic Effects in a Dizocilpine-Induced Mouse Model
This protocol is designed to evaluate the ability of the test compound to reverse cognitive deficits induced by the NMDA receptor antagonist, dizocilpine (MK-801).
Materials:
-
8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate (or analog)
-
Dizocilpine (MK-801)
-
Saline solution (0.9% NaCl)
-
Male Swiss CD-1 mice (or other appropriate strain)
-
Y-maze apparatus
-
Passive avoidance apparatus
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.
-
Compound Preparation: Dissolve the test compound in a suitable vehicle (e.g., saline).
-
Dizocilpine Preparation: Dissolve dizocilpine in saline.
-
Experimental Groups:
-
Vehicle control
-
Dizocilpine control (e.g., 0.15 mg/kg, IP)
-
Test compound + Dizocilpine
-
Test compound alone
-
-
Administration:
-
Behavioral Testing (Y-Maze for Spontaneous Alternation):
-
Place each mouse in the center of the Y-maze and allow it to explore freely for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
-
Behavioral Testing (Passive Avoidance):
-
Training: Place the mouse in the light compartment of the passive avoidance apparatus. When it enters the dark compartment, deliver a mild foot shock.
-
Retention Test: 24 hours after training, place the mouse back in the light compartment and measure the latency to enter the dark compartment.
-
Protocol 2: Evaluation of Neuroprotective Effects in an Aβ25-35-Induced Alzheimer's Disease Mouse Model
This protocol assesses the compound's ability to prevent cognitive deficits induced by the amyloid-beta peptide fragment Aβ25-35.
Materials:
-
8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate (or analog)
-
Aβ25-35 peptide
-
Sterile saline
-
Male ICR mice (or other appropriate strain)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Behavioral testing apparatus (e.g., Y-maze, Morris water maze)
Procedure:
-
Aβ25-35 Preparation: Prepare the Aβ25-35 solution for intracerebroventricular (ICV) injection. This may involve dissolving the peptide and aging it to form oligomers or fibrils, which are considered more toxic.[4]
-
Animal Surgery (ICV Injection):
-
Anesthetize the mice.
-
Using a stereotaxic frame, inject Aβ25-35 (e.g., 3 mM in a final volume of 3 µL) into the right lateral ventricle.[5]
-
-
Compound Administration: Administer the test compound (e.g., ~1 mg/kg, IP) daily for a predetermined period (e.g., 7 days) following the Aβ25-35 injection.[6]
-
Behavioral Testing: After the treatment period, assess cognitive function using appropriate behavioral tests, such as the Y-maze or Morris water maze, to evaluate spatial learning and memory.
Mechanism of Action and Signaling Pathway
The N-methylated analog, Convolamine, acts as a positive allosteric modulator of the sigma-1 receptor (S1R). S1R is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface that plays a crucial role in regulating calcium signaling and cell survival.[7][8]
Sigma-1 Receptor Signaling Pathway
Caption: Sigma-1 Receptor Signaling Pathway Modulation.
Experimental Workflow
Caption: In Vivo Experimental Workflow.
References
- 1. Convolamine, a tropane alkaloid extracted from Convolvulus plauricalis, is a potent sigma-1 receptor-positive modulator with cognitive and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Local Anesthetic Activity of Jatropha gossypifolia L. on Frogs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. An 11-mer Synthetic Peptide Suppressing Aggregation of Aβ25-35 and Resolving Its Aggregated Form Improves Test Performance in an Aβ25-35-Induced Alzheimer’s Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of salvianolic acid B on an Aβ25-35 peptide-induced mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labs.penchant.bio [labs.penchant.bio]
- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
Application Note: A Cell-Based Assay for Screening 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate Activity at the Dopamine Transporter
Audience: Researchers, scientists, and drug development professionals.
Introduction The 8-azabicyclo(3.2.1)octane scaffold is a core component of tropane alkaloids, a class of compounds known to interact with monoamine transporters. This application note describes a robust cell-based assay for evaluating the activity of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate, a novel compound with this scaffold, at the human dopamine transporter (DAT). The protocol utilizes a HEK293 cell line stably expressing human DAT (hDAT) and measures the uptake of a fluorescent dopamine analog, providing a high-throughput method to screen for potential DAT inhibitors.
Principle of the Assay This assay quantifies the ability of the test compound, 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate, to inhibit the uptake of a fluorescently labeled dopamine transporter substrate into HEK293 cells overexpressing hDAT. A reduction in the fluorescent signal inside the cells in the presence of the test compound indicates inhibitory activity at the dopamine transporter.
Experimental Protocols
Materials and Reagents
-
HEK293 cells stably expressing hDAT (e.g., from a commercial vendor)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Test Compound: 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate
-
Reference Compound: GBR-12909 (a known DAT inhibitor)
-
Fluorescent DAT Substrate (e.g., ASP+)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities
Cell Culture
-
Culture the hDAT-HEK293 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
Assay Protocol
-
Cell Plating: Seed the hDAT-HEK293 cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate in DMSO. Create a serial dilution of the compound in Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. Also, prepare a dilution series for the reference compound, GBR-12909.
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 50 µL of the diluted test compound or reference compound to the appropriate wells. Include wells with Assay Buffer alone for the "no compound" control and wells with a high concentration of GBR-12909 for the "maximum inhibition" control.
-
Add 50 µL of the fluorescent DAT substrate (at a final concentration of 1 µM) to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Terminate the uptake by washing the cells three times with 100 µL of ice-cold Assay Buffer.
-
-
Data Acquisition: Measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths appropriate for the fluorescent substrate (e.g., 485 nm excitation and 535 nm emission for ASP+).
Data Presentation
Table 1: Hypothetical Inhibition Data for 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.001 | 2.5 ± 1.1 |
| 0.01 | 8.9 ± 2.3 |
| 0.1 | 25.4 ± 3.5 |
| 1 | 52.1 ± 4.2 |
| 10 | 85.7 ± 2.8 |
| 100 | 98.2 ± 1.5 |
Table 2: Comparison of IC50 Values
| Compound | IC50 (µM) |
| 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate | 0.85 |
| GBR-12909 (Reference) | 0.05 |
Visualizations
Caption: Dopamine transporter (DAT) inhibition at the synapse.
Caption: Workflow for the cell-based DAT uptake assay.
Application Notes and Protocols for the Extraction of Convolvine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Convolvine is a tropane alkaloid found in various species of the Convolvulus genus, notably Convolvulus pluricaulis and Convolvulus arvensis. These plants have a history of use in traditional medicine, and their constituent alkaloids, including this compound, are subjects of ongoing research for their potential pharmacological activities. This document provides detailed protocols for the extraction, fractionation, and analysis of this compound from plant material, designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The protocols are based on established methodologies and include guidance on quantification and visualization of the experimental workflow.
Data Presentation: Quantitative Yields of Convolvulus Extracts
The following tables summarize the quantitative data on extraction yields from Convolvulus species, as reported in the scientific literature. These yields can vary depending on the plant material, geographical source, and extraction conditions.
Table 1: Extraction and Fractionation Yields from Convolvulus pluricaulis
| Extraction/Fractionation Step | Yield (%) | Reference |
| Alkaline Ethanolic Extract | 18.23 ± 0.92 | [1] |
| Total Chloroform Extract (after liquid-liquid extraction) | 0.27 ± 0.01 | [1] |
| Flash Chromatography Fraction 1 | 25.20 ± 1.07 | [1] |
| Flash Chromatography Fraction 2 | 21.57 ± 0.74 | [1] |
| Flash Chromatography Fraction 3 | 19.14 ± 1.22 | [1] |
| Flash Chromatography Fraction 4 | 13.39 ± 1.02 | [1] |
Table 2: Extraction Yields from Convolvulus arvensis using Different Solvents
| Solvent | Extraction Method | Yield (%) | Reference |
| Hexane | Soxhlet | 1.84 | [2] |
| Dichloromethane | Soxhlet | 2.28 | [2] |
| Ethyl Acetate | Soxhlet | 0.66 | [2] |
| Methanol | Soxhlet | 9.86 | [2] |
| Water | Decoction | 14.31 | [2] |
| Ethanol | Maceration | 18.6 | [3] |
Experimental Protocols
Protocol 1: Extraction and Fractionation of Alkaloids from Convolvulus pluricaulis
This protocol is adapted from a method used for the extraction of various secondary metabolites, including alkaloids like this compound, from Convolvulus pluricaulis[1].
1. Plant Material Preparation:
-
Collect the whole plant of Convolvulus pluricaulis.
-
Clean the plant material to remove any soil or foreign matter.
-
Air-dry the plant material in the shade or use a mechanical dryer at a temperature not exceeding 40°C.
-
Grind the dried plant material into a coarse powder.
2. Defatting:
-
Weigh 50 g of the powdered plant material.
-
Place the powder in a suitable flask and add 500 mL of n-hexane.
-
Perform ultrasonication for 50 minutes at room temperature.
-
Filter the mixture to remove the n-hexane.
-
Repeat the n-hexane wash to ensure complete removal of lipids.
-
Air-dry the defatted plant material.
3. Alkaline Ethanolic Extraction:
-
To the defatted plant material, add 500 mL of a 2% (w/v) solution of potassium hydroxide in ethanol.
-
Perform ultrasonication for 50 minutes at maximum power.
-
Filter the mixture to collect the ethanolic extract.
-
Repeat the extraction process two more times with fresh alkaline ethanol to maximize the yield.
-
Combine the ethanolic extracts and evaporate the solvent using a rotary evaporator to obtain the crude extract.
4. Liquid-Liquid Extraction:
-
Resuspend the dried crude extract in 100 mL of distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Add 100 mL of chloroform and shake vigorously. Allow the layers to separate.
-
Collect the lower chloroform layer.
-
Repeat the chloroform extraction two more times with fresh solvent.
-
Combine the chloroform fractions and evaporate to dryness to obtain the total alkaloid-rich extract.
5. Flash Chromatography (Optional Fractionation):
-
The total alkaloid-rich extract can be further fractionated using flash chromatography on a silica gel column with a suitable solvent gradient (e.g., a gradient of methanol in chloroform) to isolate fractions containing this compound.
Protocol 2: General Method for Alkaloid Extraction (Stas-Otto Method)
This is a classic and widely applicable method for the extraction of alkaloids from plant materials.
1. Liberation of Free Alkaloids:
-
Moisten the powdered plant material with water.
-
Mix the moistened powder with a base, such as calcium hydroxide (lime) or sodium carbonate, to liberate the free alkaloids from their salt forms.
2. Extraction with Organic Solvent:
-
Extract the alkalized plant material with a non-polar organic solvent such as ether or petroleum ether. This is typically done in a Soxhlet apparatus or by repeated maceration.
3. Acid-Base Partitioning:
-
Concentrate the organic extract.
-
Shake the concentrated extract with an aqueous acid solution (e.g., dilute sulfuric acid or hydrochloric acid). The alkaloids will form salts and move into the aqueous layer, while many impurities will remain in the organic layer.
-
Separate the aqueous layer.
-
Make the aqueous layer alkaline with a base like ammonia to precipitate the free alkaloids.
-
Extract the liberated alkaloids with an immiscible organic solvent (e.g., chloroform or dichloromethane).
4. Final Purification:
-
Wash the organic extract containing the free alkaloids with water to remove any remaining impurities.
-
Dry the organic solvent over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude alkaloid mixture.
Protocol 3: Proposed Analytical Method for Quantification of this compound by HPLC
1. Standard Preparation:
-
Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 1-100 µg/mL).
2. Sample Preparation:
-
Dissolve a known weight of the dried extract (from Protocol 1 or 2) in methanol to a specific concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions (to be optimized):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or triethylamine to improve peak shape for alkaloids).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 200-220 nm for tropane alkaloids).
-
Injection Volume: 20 µL.
4. Quantification and Validation:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.
Mandatory Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Stas-Otto method for general alkaloid extraction.
References
- 1. Convolvulus pluricaulis Choisy’s Extraction, Chemical Characterization and Evaluation of the Potential Effects on Glycaemic Balance in a 3T3-L1 Adipocyte Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dereplication and Quantification of Major Compounds of Convolvulus arvensis L. Extracts and Assessment of Their Effect on LPS-Activated J774 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
Application Notes and Protocols: Convolamine as a Positive Allosteric Modulator of the Sigma-1 Receptor In Vitro
A Note on Convolvine vs. Convolamine: Initial research indicates that Convolamine , a tropane alkaloid from Convolvulus pluricaulis, is the active compound demonstrating potent positive allosteric modulation of the Sigma-1 receptor (S1R). Its desmethyl metabolite, this compound, does not appear to share these specific cognitive and neuroprotective effects. These application notes will, therefore, focus on the in vitro use of Convolamine.
Introduction
The Sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondria associated membrane. It plays a crucial role in cellular stress responses and has been implicated in a variety of neurological and psychiatric disorders.[1][2][3] S1R modulation is a promising therapeutic strategy for conditions such as neurodegenerative diseases, pain, and depression.[4][5][6] Convolamine has been identified as a positive allosteric modulator (PAM) of the S1R.[7][8] Unlike direct agonists or antagonists that bind to the receptor's primary binding site, PAMs bind to an allosteric site, modulating the receptor's response to its endogenous ligands.[9] This document provides detailed protocols for the in vitro characterization of Convolamine as an S1R PAM.
Data Presentation
Table 1: In Vitro Activity of Convolamine at the Sigma-1 Receptor
| Parameter | Description | Value | Reference |
| Binding Affinity | |||
| IC50 vs. --INVALID-LINK---pentazocine | Concentration of Convolamine that inhibits 50% of the specific binding of the S1R agonist radioligand. | > 10 µM | [7][8] |
| Positive Allosteric Modulation | |||
| PRE-084 IC50 Shift | Convolamine potentiates the binding of the S1R agonist PRE-084, shifting its IC50 to a lower value. | Fold-shift to be determined empirically | [7][8] |
| Functional Activity | |||
| S1R/BiP Dissociation | Convolamine alone does not induce the dissociation of S1R from the binding immunoglobulin protein (BiP), a marker of S1R activation. | No significant dissociation | [7] |
| Neurite Outgrowth | In the presence of a sub-optimal concentration of an S1R agonist, Convolamine is expected to enhance neurite outgrowth in a suitable cell line (e.g., PC12). | To be determined empirically | [10] |
Experimental Protocols
Radioligand Binding Assay for Positive Allosteric Modulation
This assay determines the ability of Convolamine to enhance the binding of a known S1R agonist, such as PRE-084, to the S1R.
Materials:
-
Cell membranes prepared from cells overexpressing human S1R (e.g., CHO-K1 or HEK293 cells)
-
--INVALID-LINK---pentazocine (S1R radioligand)
-
PRE-084 (S1R agonist)
-
Convolamine
-
Haloperidol (for non-specific binding determination)[11]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Prepare a dilution series of PRE-084 in the binding buffer.
-
Prepare a fixed concentration of Convolamine (e.g., 1 µM, with the optimal concentration to be determined in preliminary experiments).
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Cell membranes (100-200 µg protein per well)
-
--INVALID-LINK---pentazocine (at a concentration near its Kd, typically 1-2 nM)
-
PRE-084 dilutions (in triplicate)
-
Either Convolamine or vehicle control
-
-
For determination of non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) instead of PRE-084.
-
Incubate the plate at 37°C for 120 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of PRE-084 in the presence and absence of Convolamine. A leftward shift in the PRE-084 IC50 curve in the presence of Convolamine indicates positive allosteric modulation.
S1R-BiP Dissociation Assay
This co-immunoprecipitation assay assesses whether Convolamine can induce the dissociation of S1R from its chaperone protein, BiP, which is a hallmark of S1R agonist activity.[7]
Materials:
-
CHO cells stably co-expressing GFP-tagged S1R and BiP
-
PRE-084 (positive control)
-
NE-100 (S1R antagonist, negative control)
-
Convolamine
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-GFP antibody conjugated to magnetic beads
-
SDS-PAGE gels and transfer apparatus
-
Primary antibodies: anti-BiP and anti-GFP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Protocol:
-
Plate the GFP-S1R/BiP CHO cells and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of Convolamine, PRE-084 (e.g., 10 µM), or NE-100 (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation.
-
Incubate the supernatant with anti-GFP magnetic beads overnight at 4°C with gentle rotation to immunoprecipitate GFP-S1R.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against BiP and GFP.
-
Incubate with an HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.
-
Quantify the band intensities. A decrease in the amount of co-immunoprecipitated BiP relative to the amount of immunoprecipitated GFP-S1R indicates dissociation. Convolamine is not expected to cause dissociation, unlike the agonist PRE-084.[7]
Visualizations
Caption: Experimental workflow for in vitro characterization of Convolamine.
Caption: Proposed mechanism of Convolamine as an S1R positive allosteric modulator.
References
- 1. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of sigma 1 receptor in organization of endoplasmic reticulum signaling microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective Effects of Sigma 1 Receptor Ligands on Motoneuron Death after Spinal Root Injury in Mice [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Convolamine, a tropane alkaloid extracted from Convolvulus plauricalis, is a potent sigma-1 receptor-positive modulator with cognitive and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate, also known as Convolamine or Veratroyltropine.
Synthesis Overview
The primary synthetic route to 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate is the esterification of 8-Azabicyclo(3.2.1)octan-3-ol (tropine) with 3,4-dimethoxybenzoic acid (veratric acid). This can be achieved through several methods, with the Steglich and Mitsunobu esterifications being common choices for their mild reaction conditions.
Overcoming solubility issues with Convolvine in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Convolvine in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a tropane alkaloid, a class of naturally occurring compounds known for their pharmacological activities.[1] Like many alkaloids, this compound in its free base form is expected to have low water solubility due to its molecular structure. This can pose a significant challenge for researchers conducting experiments in aqueous environments, such as cell-based assays or in vivo studies, as achieving an accurate and effective concentration is crucial for reliable results.
Q2: What are the initial signs of solubility problems with this compound?
Researchers may encounter several indicators of poor solubility when preparing this compound solutions:
-
Precipitation: The most obvious sign is the formation of a solid precipitate in the solution, either immediately or over time.
-
Cloudiness or Haze: The solution may appear cloudy or hazy, indicating the presence of undissolved particles.
-
Inconsistent Results: Poor solubility can lead to variability in experimental outcomes due to inaccurate dosing.
Q3: What solvents are recommended for dissolving this compound?
This compound is reported to be soluble in organic solvents such as acetone, ethanol, and methanol. For many biological experiments, a common practice is to first dissolve the compound in a small amount of a water-miscible organic solvent, like dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution. This stock solution can then be further diluted in the aqueous experimental medium.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Problem: Precipitate forms when diluting a this compound stock solution in an aqueous buffer.
This is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous environment.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Decrease the Final Concentration: The simplest first step is to try a lower final concentration of this compound in your aqueous medium.
-
Optimize Co-solvent Percentage: While a co-solvent is necessary, its concentration in the final medium should be minimized to avoid solvent-induced artifacts in biological assays. Typically, the final concentration of DMSO or ethanol should be kept below 1%, and often below 0.1%, to prevent cellular toxicity. Experiment with a range of co-solvent concentrations to find the optimal balance between solubility and biological compatibility.
-
Adjust the pH of the Aqueous Medium: As a tropane alkaloid, this compound is a basic compound. Its solubility in water is expected to increase in acidic conditions due to the formation of a more soluble protonated species.[2] Carefully adjust the pH of your aqueous buffer to a more acidic range (e.g., pH 4-6) to see if this improves solubility. Always verify that the final pH is compatible with your experimental system.
-
Consider Salt Formation: For more persistent solubility issues, converting the this compound free base into a salt form can dramatically increase its aqueous solubility.[2] This is a common strategy for administering poorly soluble basic drugs. A common method is to react the alkaloid with an acid like hydrochloric acid (HCl) to form the hydrochloride salt.
Problem: I need to determine the aqueous solubility of this compound for my specific buffer system.
Experimental Protocol: Determining Aqueous Solubility
This protocol outlines a general method for determining the approximate aqueous solubility of this compound.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of your aqueous buffer in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C, depending on your experimental conditions) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed to pellet the undissolved this compound.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter can also be used.
-
-
Quantification of Dissolved this compound:
-
Analyze the concentration of this compound in the clear supernatant using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantifying organic molecules.
-
Prepare a standard curve with known concentrations of this compound to accurately determine the concentration in your saturated solution.
-
Data Presentation:
| Parameter | Description |
| Buffer System | e.g., Phosphate Buffered Saline (PBS), pH 7.4 |
| Temperature | e.g., 25°C |
| Equilibration Time | e.g., 24 hours |
| Analytical Method | e.g., HPLC-UV |
| Aqueous Solubility | The determined concentration in mg/mL or µg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent for subsequent dilution in aqueous media.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Methodology:
-
Accurately weigh a desired amount of this compound (e.g., 10 mg).
-
Transfer the solid to a sterile vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the mixture until the this compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: pH Adjustment to Enhance Solubility
This protocol details how to use pH modification to improve the solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Aqueous buffer (e.g., PBS)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
Methodology:
-
Start with your desired volume of aqueous buffer.
-
Slowly add small increments of 0.1 M HCl to lower the pH to a target acidic range (e.g., pH 4.0).
-
Add the required volume of your this compound stock solution to the acidified buffer while stirring.
-
Observe for any signs of precipitation.
-
If the compound remains in solution, you can then carefully adjust the pH back towards your desired experimental pH using 0.1 M NaOH. Be aware that precipitation may occur as the pH increases.
-
It is crucial to perform a vehicle control in your experiment using the same acidified and then neutralized buffer to account for any effects of the pH adjustment on your system.
Signaling Pathway
Potential Cellular Target of this compound
As a tropane alkaloid, this compound is predicted to act as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized signaling pathway for the M1 subtype of mAChRs, which, upon binding of acetylcholine, typically leads to the activation of phospholipase C (PLC) and subsequent downstream signaling events. As an antagonist, this compound would block this activation.
Caption: Potential antagonism of M1 mAChR signaling by this compound.
References
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of Convolvine from its related alkaloids. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC separation of this compound and related alkaloids.
Q1: Why are my this compound peaks tailing or showing poor symmetry?
Peak tailing is a common issue when analyzing basic compounds like tropane alkaloids. It is often caused by secondary interactions between the analyte and the stationary phase.
-
Cause 1: Silanol Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with the basic nitrogen atom in this compound, leading to tailing.
-
Solution:
-
Use an end-capped C18 column to minimize the number of accessible free silanols.
-
Lower the pH of the mobile phase. An acidic mobile phase (e.g., pH ≤ 3) will protonate the this compound molecule, reducing its interaction with the silanol groups.
-
Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). TEA will preferentially interact with the silanol groups, masking them from the analyte.
-
-
-
Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Cause 3: Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening and tailing.
-
Solution: Ensure all fittings are secure and use tubing with the smallest possible internal diameter and length.
-
Q2: I am observing poor resolution between this compound and a closely related alkaloid. How can I improve the separation?
Improving resolution requires optimizing the selectivity and efficiency of your chromatographic system.
-
Solution 1: Adjust Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of your organic solvent (acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve separation.
-
pH: Fine-tuning the pH of the mobile phase can alter the ionization state of the alkaloids, which can significantly impact their retention and selectivity. Experiment with a pH range between 2.5 and 4.0.
-
-
Solution 2: Change the Stationary Phase:
-
If a standard C18 column is not providing adequate separation, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded C18 column could offer different interactions and improve resolution.
-
-
Solution 3: Gradient Elution:
-
If isocratic elution is not sufficient, a shallow gradient of the organic solvent can help to separate closely eluting peaks.
-
Q3: My baseline is noisy. What are the potential causes and solutions?
A noisy baseline can interfere with peak integration and reduce the sensitivity of your method.
-
Cause 1: Air Bubbles: Air bubbles in the pump or detector can cause significant baseline noise.
-
Solution: Degas your mobile phase thoroughly before use. Most modern HPLC systems have an online degasser. If you continue to see bubbles, you may need to prime the pump.
-
-
Cause 2: Contaminated Mobile Phase: Particulates or impurities in the mobile phase can lead to a noisy baseline.
-
Solution: Use HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases through a 0.45 µm filter before use.
-
-
Cause 3: Detector Lamp Issue: An aging detector lamp can cause a noisy or drifting baseline.
-
Solution: Check the lamp's energy output. If it is low, the lamp may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound separation?
A good starting point is a reversed-phase method on a C18 column. Based on methods for similar tropane alkaloids, the following conditions can be used as an initial method:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Q2: How should I prepare my sample from a Convolvulus pluricaulis plant extract?
A common method for extracting alkaloids from plant material is methanolic extraction followed by sonication.
-
Weigh out the powdered plant material.
-
Add methanol and sonicate for approximately 20-30 minutes.
-
Centrifuge the sample to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter before injecting it into the HPLC.
To minimize matrix effects, a solid-phase extraction (SPE) cleanup step using a C18 cartridge can be employed after the initial extraction.
Q3: What is the optimal UV detection wavelength for this compound?
Tropane alkaloids that lack a significant chromophore typically have a UV absorbance maximum around 200-220 nm. A detection wavelength of 210 nm is a good starting point for detecting this compound and related alkaloids that do not have additional chromophoric groups. If using a photodiode array (PDA) detector, it is advisable to check the UV spectrum of your this compound standard to determine its specific lambda max.
Q4: How can I ensure the stability of my this compound sample and standards?
Tropane alkaloids can be susceptible to degradation, especially at extreme pH values.
-
pH: Prepare your samples and standards in a slightly acidic solution (e.g., the mobile phase starting conditions) to improve stability.
-
Temperature: Store stock solutions and prepared samples in a refrigerator at 2-8 °C when not in use. For long-term storage, freezing at -20 °C is recommended.
-
Light: Protect samples and standards from direct light by using amber vials.
Experimental Protocols
Protocol 1: HPLC Method for the Separation of this compound and Related Alkaloids
This protocol provides a starting point for the separation of this compound from related alkaloids such as convolamine and convolidine.
| Parameter | Value |
| Column | Waters CSH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, 0.1% Triethylamine, pH adjusted to 2.6 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 1 µL |
| UV Detection | 210 nm |
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 90 | 10 |
| 15.0 | 60 | 40 |
| 20.0 | 60 | 40 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Visualizations
Caption: Workflow for optimizing HPLC separation of this compound.
Caption: Troubleshooting logic for peak tailing in alkaloid analysis.
Common side reactions in the synthesis of the 8-azabicyclo[3.2.1]octane core
Technical Support Center: Synthesis of the 8-Azabicyclo[3.2.1]octane Core
This guide provides troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during the synthesis of the 8-azabicyclo[3.2.1]octane core, a key structural motif in numerous pharmaceuticals and natural products, including cocaine and atropine.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot your synthesis.
Question: My yield of tropinone from the Robinson-Schöpf synthesis is significantly lower than expected, and I observe a large amount of a viscous, polymeric substance. What is the likely cause and how can I fix it?
Answer: The most probable cause is the intermolecular condensation of the dialdehyde intermediate (succinaldehyde) or its reaction with methylamine, which competes with the desired intramolecular Mannich reaction. This leads to the formation of dimers and higher-order polymers.
Troubleshooting Steps:
-
pH Control is Critical: The classical Robinson-Schöpf reaction is highly pH-dependent. The intramolecular Mannich reaction is favored in a narrow pH range (typically 4-5) to ensure the amine is sufficiently nucleophilic while the aldehyde remains protonated for activation. Deviating from this can favor intermolecular side reactions.
-
High Dilution: Running the reaction under high-dilution conditions can significantly favor the intramolecular cyclization over the intermolecular polymerization. This is known as the Ruggli-Ziegler dilution principle.
-
Slow Addition: The slow, controlled addition of the starting materials (e.g., adding the dialdehyde to the solution of methylamine and acetonedicarboxylic acid) can help maintain a low concentration of the reactive intermediates, thus suppressing polymerization.
Troubleshooting low bioactivity of synthetic Convolvine
This guide provides troubleshooting assistance for researchers experiencing low bioactivity with synthetic Convolvine. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of this compound?
A1: this compound, a tropane alkaloid, is primarily known for its effects on the nervous and cardiovascular systems. Its reported activities include acting as a selective anesthetic on sensory nerves, lowering arterial pressure, and inducing vasodilation. Mechanistically, it is suggested to function through the inhibition of acetylcholine production and potentially as a GABA-A receptor agonist.
Q2: My synthetic this compound is showing little to no effect. What are the most common initial troubleshooting steps?
A2: The first steps involve verifying the compound's integrity and the experimental setup.
-
Confirm Identity and Purity: Use analytical techniques like NMR, Mass Spectrometry, and HPLC to confirm the chemical structure and assess the purity of your synthetic batch.
-
Check Solubility and Storage: this compound is soluble in acetone, ethanol, and methanol. Ensure it is fully dissolved. It should be stored at +4°C in a dark place to prevent degradation.
-
Validate Assay Performance: Run the bioassay with a known positive control compound to ensure the assay itself is performing as expected.
Troubleshooting Guide for Low Bioactivity
This section provides a systematic approach to diagnosing the root cause of low bioactivity in your synthetic this compound experiments.
Caption: Troubleshooting workflow for low this compound bioactivity.
Issue 1: Potency is significantly lower than literature values.
Q: Why is my synthetic this compound showing weak activity, requiring much higher concentrations than expected?
A: This often points to issues with the purity of the synthetic compound or incorrect stereochemistry.
-
Potential Cause 1: Chemical Impurities. Synthetic processes can result in byproducts or carry-over of unreacted starting materials. These impurities can dilute the active compound or even interfere with the assay. For tropane alkaloids like this compound, impurities can arise from the esterification step.
Caption: Potential impurities from a plausible this compound synthesis.
-
Potential Cause 2: Incorrect Stereochemistry. Many natural products are chiral, and their biological activity is highly dependent on their specific 3D structure. A non-stereoselective synthesis will produce a mixture of stereoisomers (enantiomers or diastereomers), some of which may be inactive or less active. This effectively lowers the concentration of the bioactive isomer in your sample.
-
Troubleshooting Steps:
-
Chiral HPLC Analysis: Use a chiral stationary phase to separate and quantify the different stereoisomers present in your synthetic sample.
-
Compare with Natural Product: If possible, obtain a sample of naturally derived this compound and compare its chiral profile and bioactivity to your synthetic version.
-
Review Synthesis: If multiple stereoisomers are present, a stereoselective synthesis or chiral purification may be required to obtain the active form.
-
-
Issue 2: Inconsistent or non-reproducible results in bioassays.
Q: I am observing high variability in my results between experiments. What could be the cause?
A: This may be due to compound instability, degradation, or issues within the experimental protocol.
-
Potential Cause 1: Compound Degradation. this compound, like many alkaloids, can be susceptible to degradation under certain conditions (e.g., pH, light, temperature).
-
Troubleshooting Steps:
-
Storage Conditions: Confirm that the solid compound and stock solutions are stored correctly (at +4°C, protected from light).
-
Solution Stability: Prepare fresh solutions for each experiment. If solutions must be stored, perform a stability study by analyzing the solution's purity via HPLC over time.
-
Assay Buffer pH: Ensure the pH of your assay buffer is stable and not causing hydrolysis of the ester group in this compound.
-
-
-
Potential Cause 2: Assay-Specific Interference. The synthetic compound or residual impurities may be interfering with the assay technology.
-
Troubleshooting Steps:
-
Run Controls: In colorimetric or fluorometric assays, run a control with your compound in the absence of the enzyme or cells to check for intrinsic absorbance or fluorescence.
-
Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) is consistent across all wells and is at a level that does not affect the assay's performance. Run a solvent-only control.
-
-
Quantitative Bioactivity Data
Direct comparative studies providing IC50/EC50 values for synthetic this compound are not abundant in the literature. However, its known activities suggest that researchers should expect effects in the micromolar range. For reference, related vasodilatory compounds often show activity in this range.
| Compound Class | Assay Type | Typical Effective Concentration Range | Reference |
| Plant-derived Vasodilators | Isolated Rat Aorta Assay | EC50: 10 µM - 150 µM | |
| AChE Inhibitors (Natural) | Ellman's Method | IC50: 1 µM - 100 µg/mL |
Researchers should aim to establish a full dose-response curve to determine the specific EC50 or IC50 for their synthetic batch and compare it against a natural standard if available.
Key Experimental Protocols
Protocol 1: Vasodilator Activity Assay (Isolated Rat Aortic Ring)
This protocol is adapted from methodologies used to assess the vasorelaxant effects of natural compounds.
-
Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs' solution. The aorta is cleaned of connective tissue and cut into 2-3 mm rings.
-
Mounting: Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs' solution at 37°C, bubbled with 95% O₂ and 5% CO₂. The resting tension is set to 1.0 g.
-
Pre-contraction: After a 90-minute equilibration period, the rings are contracted with Phenylephrine (1 µM) or KCl (80 mM).
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of synthetic this compound (e.g., 1 nM to 100 µM) are added to the organ bath.
-
Data Analysis: The relaxation response is measured as a percentage decrease from the pre-contracted tension. An EC50 value (the concentration causing 50% of the maximal relaxation) is calculated by fitting the concentration-response data to a non-linear regression curve.
Caption: Hypothesized pathway for this compound-induced vasodilation.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the colorimetric Ellman's method.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Enzyme: Acetylcholinesterase (AChE).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of buffer, 20 µL of DTNB, 10 µL of the synthetic this compound solution (at various concentrations), and 10 µL of AChE enzyme solution.
-
Incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the ATCI substrate.
-
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each this compound concentration relative to a control without the inhibitor.
-
Calculate the IC50 value (the concentration that causes 50% inhibition of AChE activity) by plotting percent inhibition against the logarithm of this compound concentration.
-
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS analysis of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[1][2] This can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate.[1][2] These effects can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3]
Q2: What are the common sources of matrix effects in bioanalytical samples like plasma or urine?
A2: Common sources of matrix effects in biological samples include phospholipids, salts, endogenous metabolites, and proteins.[1][4] For plant-based matrices, compounds like pigments, sugars, and other secondary metabolites can interfere with the analysis.
Q3: How can I detect the presence of matrix effects in my LC-MS/MS method?
A3: A common method to assess matrix effects is the post-column infusion technique, which provides a qualitative assessment by identifying regions in the chromatogram susceptible to ion suppression or enhancement.[5] A quantitative approach involves comparing the response of the analyte in a pure solution versus its response when spiked into a blank matrix extract.[1]
Q4: What is the acceptable range for matrix effects?
A4: Ideally, the matrix factor (MF) should be between 0.8 and 1.2. An MF of 1 indicates no matrix effect, while values below 1 suggest ion suppression and values above 1 indicate ion enhancement. The internal standard (IS) normalized MF should be close to 1.0 to ensure the IS effectively compensates for the matrix effect.[1]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in quantitative results.
Possible Cause: Undiagnosed matrix effects are a primary cause of poor reproducibility and accuracy in LC-MS/MS analysis.[3]
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a quantitative assessment of matrix effects by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat solution.
-
Optimize Sample Preparation: Improve the sample cleanup procedure to remove interfering components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[6]
-
Chromatographic Separation: Modify the chromatographic conditions to separate the analyte from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[7][8]
Issue 2: Significant ion suppression observed for 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate.
Possible Cause: Co-elution of phospholipids from biological matrices is a common cause of ion suppression in electrospray ionization (ESI).
Troubleshooting Steps:
-
Phospholipid Removal: Incorporate a phospholipid removal step in your sample preparation protocol. This can be achieved using specialized SPE cartridges or plates.
-
Chromatographic Separation: Employ a longer chromatographic run or a different stationary phase to separate the analyte from the phospholipid elution zone.
-
Change Ionization Source: If available, switching from ESI to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to ion suppression.[1]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes how to calculate the matrix factor to quantify the extent of matrix effects.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte of interest and internal standard (IS) in the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and IS at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and IS before the extraction process.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF) using the following formulas:
-
MF = Peak Area in Set B / Peak Area in Set A
-
IS-Normalized MF = (Analyte Peak Area in Set B / IS Peak Area in Set B) / (Analyte Peak Area in Set A / IS Peak Area in Set A)
-
-
Calculate Recovery (RE) and Process Efficiency (PE) :
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Presentation: Example Matrix Effect & Recovery Data
| Analyte Concentration (ng/mL) | Matrix Factor (MF) | IS-Normalized MF | Recovery (RE%) | Process Efficiency (PE%) |
| 1 | 0.65 | 0.98 | 85 | 55 |
| 10 | 0.68 | 0.99 | 87 | 59 |
| 100 | 0.72 | 1.01 | 86 | 62 |
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for troubleshooting matrix effects.
Sample Preparation Workflow to Minimize Matrix Effects
Caption: A typical sample preparation workflow for bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Research Portal [ub-ir.bolton.ac.uk]
- 4. bme.psu.edu [bme.psu.edu]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Convolvine and Convolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two structurally related tropane alkaloids, Convolvine and its desmethyl metabolite, Convolamine. Both compounds are derived from the medicinal plant Convolvulus pluricaulis, traditionally used in Ayurvedic medicine. Recent research has unveiled distinct pharmacological profiles for these alkaloids, with Convolamine emerging as a promising modulator of the sigma-1 receptor (S1R), a target of interest for neurodegenerative and psychiatric disorders.
Summary of Biological Activities
Convolamine has been identified as a potent positive allosteric modulator of the sigma-1 receptor (S1R), exhibiting cognitive-enhancing and neuroprotective effects in preclinical models. In stark contrast, this compound does not demonstrate these S1R-mediated effects at comparable concentrations. The primary distinction in their activity lies in their interaction with S1R, which dictates their differential pharmacological outcomes.
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data on the biological activities of this compound and Convolamine.
| Parameter | Convolamine | This compound | Reference |
| Primary Target | Sigma-1 Receptor (S1R) Positive Allosteric Modulator | Not active at S1R at comparable doses to Convolamine | |
| S1R Binding Site | Does not bind to the S1R agonist/antagonist binding site | No significant binding to S1R | |
| Effect on S1R Agonist (PRE-084) Affinity | Shifts the IC50 value of PRE-084 to lower values | No reported effect | |
| In vivo Cognitive Enhancement | Restores learning in mouse models of cognitive impairment (~1 mg/kg) | Does not share the cognitive-enhancing effects of Convolamine | |
| S1R Binding Inhibition (IC50) | > 10 µM | Not Available | |
| S2R Binding Inhibition (IC50) | > 10 µM | Not Available | |
| Off-Target Interactions (at 0.1 or 1 µM) | Inhibition of CB2 receptors, Kv channels, and 5-HT3 receptor binding; Stimulation of 5-HT1B receptors | Not Available |
Signaling Pathway and Mechanism of Action
Convolamine's primary mechanism of action involves the positive allosteric modulation of the sigma-1 receptor. S1R is a chaperone protein located at the endoplasmic reticulum-mitochondria associated membranes (MAMs) and is involved in regulating cellular stress responses and neuronal plasticity. By binding to an allosteric site on S1R, Convolamine enhances the binding and efficacy of endogenous or exogenous S1R agonists. This modulation is believed to underlie its neuroprotective and cognitive-enhancing properties.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Sigma-1 Receptor/BiP Dissociation Assay
This assay is used to determine if a compound acts as a sigma-1 receptor agonist.
-
Cell Culture: CHO cells overexpressing GFP-tagged S1R are cultured in appropriate media.
-
Compound Incubation: The cells are incubated with the test compound (e.g., Convolamine, PRE-084 as a positive control, NE-100 as an antagonist) for 30 minutes at 37°C.
-
Immunoprecipitation: Following incubation, GFP immunoprecipitation is performed to isolate the S1R protein.
-
Western Blotting: The immunoprecipitated samples are then analyzed by Western blotting to detect the amount of BiP co-precipitated with S1R.
-
Analysis: A reduction in the amount of BiP associated with S1R indicates receptor activation (agonist activity). Convolamine, as a positive allosteric modulator, does not directly cause dissociation but enhances the dissociation induced by an agonist.
In Vivo Behavioral Testing in Mice
The following experimental workflow is commonly used to assess the cognitive-enhancing effects of compounds in mouse models of cognitive impairment.
A Comparative Guide to the Muscarinic Receptor Activity of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate and Scopolamine
This guide provides a detailed comparison of the pharmacological effects of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate (also known as Convolvine) and the well-characterized antagonist, scopolamine, on muscarinic acetylcholine receptors (mAChRs). The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their binding affinities and functional antagonism, supported by experimental data and methodologies.
Introduction to Muscarinic Receptors and the Compared Compounds
Muscarinic acetylcholine receptors are a class of G protein-coupled receptors that are involved in a wide range of physiological functions, including regulation of heart rate, smooth muscle contraction, and neurotransmission in the central nervous system. There are five subtypes of muscarinic receptors, designated M1 through M5, each with a distinct tissue distribution and signaling pathway. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.
Scopolamine is a naturally occurring tropane alkaloid that acts as a non-selective competitive antagonist at all five muscarinic receptor subtypes. It is widely used in research to induce cognitive deficits in animal models and has clinical applications in the prevention of nausea and vomiting.
8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate , or this compound, is a tropane alkaloid found in plants of the Convolvulaceae family. Its pharmacological profile at muscarinic receptors is less extensively characterized than that of scopolamine, making a direct comparison valuable for understanding its potential therapeutic applications and selectivity.
Comparative Analysis of Muscarinic Receptor Binding Affinities
The binding affinity of a compound for a receptor is a measure of how tightly it binds to that receptor. It is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.
The following table summarizes the available binding affinity data for 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate and scopolamine at M1, M2, and M3 muscarinic receptor subtypes. It is important to note that the data for the two compounds are derived from separate studies, and experimental conditions may vary.
| Compound | Receptor Subtype | Binding Affinity (Ki in nM) |
| 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate | M1 | Data not available |
| M2 | Data not available | |
| M3 | Data not available | |
| Scopolamine | M1 | 1.1 |
| M2 | 1.7 | |
| M3 | 1.0 | |
| M4 | 1.3 | |
| M5 | 2.5 |
Functional Antagonism at Muscarinic Receptors
Functional assays are used to determine the effect of a compound on the physiological response mediated by a receptor. For an antagonist, this is often measured by its ability to inhibit the response induced by an agonist. The potency of an antagonist is commonly expressed as the half-maximal effective concentration (EC50) or as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Comprehensive functional data for 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate is currently limited in the scientific literature. The following table presents functional antagonism data for scopolamine.
| Compound | Assay Type | Receptor Subtype | Functional Potency (EC50 or pA2) |
| 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate | - | - | Data not available |
| Scopolamine | Inhibition of acetylcholine-induced response | M1, M2, M3, M4, M5 | Exhibits potent antagonism, but specific EC50/pA2 values vary depending on the tissue and assay conditions. |
Scopolamine is a well-established potent muscarinic antagonist in various functional assays, effectively blocking the effects of acetylcholine and other muscarinic agonists.
Experimental Methodologies
The data presented in this guide are typically generated using the following experimental protocols:
Radioligand Binding Assays
This method is used to determine the binding affinity of a compound to a specific receptor subtype.
-
Cell Culture and Membrane Preparation: Stably transfected cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured. The cells are then harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS), and varying concentrations of the unlabeled test compound (e.g., 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate or scopolamine).
-
Separation and Scintillation Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed to remove any non-specifically bound radioligand. The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay is used to measure the ability of a compound to antagonize the activation of Gq-coupled muscarinic receptors (M1, M3, and M5).
-
Cell Culture and Dye Loading: Cells expressing the muscarinic receptor subtype of interest are seeded in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate or scopolamine) for a specific period.
-
Agonist Stimulation and Signal Detection: A fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) is then added to the wells to stimulate the receptors. The resulting change in intracellular calcium concentration is measured as a change in fluorescence using a plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified, and the EC50 value for the antagonist is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the mechanisms and methodologies discussed, the following diagrams are provided.
A Comparative Guide to the Structural Activity Relationship of Convolvine and its Analogs
Disclaimer: Detailed structural activity relationship (SAR) studies providing quantitative comparative data for a series of Convolvine analogs are not extensively available in the public domain. This guide provides a framework for understanding the potential SAR of this compound based on its chemical class and known biological activities. It includes general SAR principles for related compounds, standardized experimental protocols for assessing relevant bioactivities, and conceptual workflows for future SAR studies.
This compound is a tropane alkaloid isolated from plants of the Convolvulus genus, which have been traditionally used for their cognitive-enhancing properties. The parent compound has shown promise as a nootropic and neuroprotective agent. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the development of more potent and selective therapeutic agents. This guide outlines the key structural features of this compound and discusses the anticipated impact of structural modifications on its activity, based on the broader understanding of tropane alkaloid pharmacology.
Structural Features of this compound and General SAR Principles for Tropane Alkaloids
This compound is characterized by a tropane ring system with an ester linkage to a substituted aromatic group. The key structural components that are likely to be important for its biological activity include:
-
The Tropane Ring: This bicyclic amine is a common scaffold in many neurologically active compounds. The nitrogen atom's basicity and stereochemistry are critical.
-
The Ester Group: The ester linkage and the nature of the acid and alcohol components can influence binding affinity, metabolic stability, and pharmacokinetic properties.
-
The Aromatic Ring: Substituents on the aromatic ring can modulate electronic properties, lipophilicity, and steric interactions with the target receptor.
Based on SAR studies of other nootropic tropane alkaloids, the following general principles can be applied to the prospective design of this compound analogs:
-
N-Substitution on the Tropane Ring: The nitrogen atom of the tropane ring is a key site for modification. Small alkyl substituents can influence the compound's affinity and selectivity for different receptor subtypes.
-
Modification of the Ester Side Chain: Altering the length and branching of the ester group can affect the compound's interaction with the binding pocket of its target.
-
Substitution on the Aromatic Ring: The addition of electron-donating or electron-withdrawing groups to the aromatic ring can impact the molecule's electronic distribution and its ability to form hydrogen bonds or other interactions.
Conceptual Workflow for SAR Study of this compound Analogs
The following diagram illustrates a typical workflow for conducting a structural activity relationship study of a compound like this compound.
Hypothetical Signaling Pathway for this compound's Nootropic Action
Given that some nootropic agents exert their effects through the modulation of cholinergic pathways, a plausible mechanism for this compound could involve the potentiation of muscarinic acetylcholine receptor signaling. The following diagram illustrates a simplified representation of this potential pathway.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the evaluation of the nootropic and neuroprotective effects of this compound and its analogs.
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound analogs against acetylcholinesterase, a key enzyme in the cholinergic pathway.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound analogs)
-
Donepezil (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, 50 µL of phosphate buffer, and 25 µL of the test compound solution at varying concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.
-
The IC50 value (concentration causing 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Morris Water Maze Test for Spatial Learning and Memory
Objective: To assess the effect of this compound analogs on spatial learning and memory in a rodent model.
Materials:
-
A circular water tank (1.5 m in diameter) filled with opaque water.
-
A hidden platform submerged 1-2 cm below the water surface.
-
Video tracking software.
-
Rodents (rats or mice).
-
Test compounds (this compound analogs).
-
Scopolamine (to induce amnesia).
Procedure:
-
Acquisition Phase (4-5 days):
-
Animals are trained to find the hidden platform. Each animal undergoes four trials per day.
-
For each trial, the animal is placed in the water at one of four starting positions and allowed to swim for 60 seconds to find the platform.
-
If the animal fails to find the platform within 60 seconds, it is guided to it.
-
The time taken to reach the platform (escape latency) and the path length are recorded.
-
Test compounds are administered daily, typically 30-60 minutes before the first trial.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the tank.
-
Each animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
Data Analysis:
-
Escape latencies during the acquisition phase are analyzed to assess learning.
-
Time spent in the target quadrant during the probe trial is analyzed to assess memory retention.
-
Statistical analysis (e.g., ANOVA) is used to compare the performance of different treatment groups.
-
Cross-Reactivity Profile of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate and its Analogs
A Comparative Guide for Researchers
The compound 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate belongs to the tropane alkaloid family, a class of bicyclic organic compounds known for their diverse pharmacological activities.[1][2] The core 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1] This guide provides a comparative analysis of the cross-reactivity of this compound and its close analogs with various receptors, supported by available experimental data.
Primary and Secondary Receptor Affinities
While comprehensive cross-reactivity data for the specific molecule 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate is not extensively available in the public domain, the binding profiles of its N-substituted derivatives and other tropane alkaloids provide significant insights into its likely receptor interactions. The primary targets for this class of compounds are generally muscarinic acetylcholine receptors, with varying degrees of affinity for other receptors.[3][4][5]
Muscarinic and Nicotinic Acetylcholine Receptors
Tropane alkaloids are well-established antagonists of muscarinic acetylcholine receptors (mAChRs).[5][6] The affinity for these receptors is often stereoselective.[2] For instance, the S-(-)-isomer of hyoscyamine is significantly more potent than the R-(+)-isomer.[2] While exhibiting high affinity for mAChRs, tropane alkaloids also demonstrate binding to nicotinic acetylcholine receptors (nAChRs), albeit with much lower affinities.[3][4]
Sigma Receptors
Derivatives of the 8-azabicyclo[3.2.1]octane structure have been shown to possess high affinity for sigma receptors (σ1 and σ2).[7] A methylated analog of the title compound, known as Convolamine ((1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate), has been identified as a positive modulator of the sigma-1 receptor.[8]
Other Receptor Systems
Investigations into various derivatives of the 8-azabicyclo[3.2.1]octane scaffold have revealed interactions with a broader range of receptors, indicating potential cross-reactivity. These include:
-
Serotonin (5-HT) Receptors : Some analogs show affinity for 5-HT3 and 5-HT4 receptors.[7]
-
Vasopressin (V1A) Receptors : Certain propanamide derivatives are high-affinity, selective antagonists of the vasopressin V1A receptor.[9]
-
Opioid Receptors : Benzamide derivatives have been developed as potent and selective kappa opioid receptor antagonists.[10]
-
Monoamine Transporters : Other derivatives have been shown to bind to serotonin and dopamine transporters, indicating potential for monoamine reuptake inhibition.[11]
Comparative Binding Affinities of Analogs
The following table summarizes the binding affinities (IC50 or Ki values) of various compounds based on the 8-azabicyclo[3.2.1]octane scaffold for different receptors. This data is compiled from multiple independent studies and illustrates the potential for cross-reactivity.
| Compound Class | Receptor Target | Binding Affinity (nM) | Reference |
| N-Methylated Tropane Alkaloids | Muscarinic Acetylcholine | < 0.1 (IC50) | [3][4] |
| Tropane Alkaloids | Nicotinic Acetylcholine | Lower affinity than muscarinic | [3][4] |
| N-Benzyl-8-azabicyclo[3.2.1]octan-3α-yl Carbamates | Sigma-1 (σ1) | Varies with substitution | [7] |
| N-Benzyl-8-azabicyclo[3.2.1]octan-3α-yl Carbamates | Sigma-2 (σ2) | Varies with substitution | [7] |
| N-Benzyl-8-azabicyclo[3.2.1]octan-3α-yl Carbamates | Serotonin (5-HT3) | Low affinity | [7] |
| N-Benzyl-8-azabicyclo[3.2.1]octan-3α-yl Carbamates | Serotonin (5-HT4) | Low affinity | [7] |
| 8-Azabicyclo[3.2.1]octan-3-yl Propanamides | Vasopressin V1A | High affinity | [9] |
| 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamides | Kappa Opioid | 172 (IC50) | [10] |
| Convolamine (N-methyl derivative) | Sigma-1 (σ1) | 289 (IC50) | [8] |
Experimental Protocols
The determination of receptor binding affinities typically involves competitive radioligand binding assays. Below is a generalized protocol for such an assay.
Radioligand Binding Assay Protocol
-
Tissue/Cell Preparation : Membranes from cells expressing the receptor of interest or from specific tissues (e.g., brain homogenates) are prepared.
-
Incubation : The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound (the "competitor").
-
Equilibrium : The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation : The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification : The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis : The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). This can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Caption: Generalized workflow for a radioligand binding assay.
Signaling Pathways
The cross-reactivity of 8-azabicyclo[3.2.1]octane derivatives with various receptors implies potential modulation of multiple signaling pathways.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses upon acetylcholine binding. Antagonism by tropane alkaloids would block these downstream effects.
Caption: Antagonism of muscarinic receptor signaling by tropane alkaloids.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. It modulates calcium signaling and is involved in cellular stress responses. Positive modulation by compounds like Convolamine would enhance these functions.
Caption: Positive modulation of the sigma-1 receptor signaling pathway.
References
- 1. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. (8-methyl-8-azabicyclo[3.2.1]oct-3-yl) 3,4-dimethoxybenzoate | 500-56-1 [chemicalbook.com]
- 9. The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Document: SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2. (CHEMBL1221377) - ChEMBL [ebi.ac.uk]
- 11. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
Unveiling the Therapeutic Promise of Convolvine: An In Vitro and In Vivo Correlation Guide
For Researchers, Scientists, and Drug Development Professionals
Convolvine, a tropane alkaloid derived from plants of the Convolvulus genus, has garnered significant interest within the scientific community for its potential nootropic and neuroprotective effects. This guide provides a comprehensive comparison of the in vitro and in vivo activities of this compound, presenting available experimental data to correlate its molecular interactions with its physiological outcomes. We delve into its proposed mechanism of action, compare it with other cognitive enhancers, and provide detailed experimental protocols for its evaluation.
At a Glance: this compound's Activity Profile
| Parameter | In Vitro Findings | In Vivo Observations | References |
| Primary Target | Muscarinic Acetylcholine Receptors (mAChRs) | Central Nervous System | [1] |
| Mechanism of Action | Putative muscarinic receptor antagonist/modulator | Enhancement of cholinergic activity, anxiolytic effects | [1] |
| Key Effects | Modulation of cholinergic signaling pathways | Improved memory and learning, reduced anxiety-like behavior | [2] |
| Alternative Compounds | Piracetam, Donepezil, Scopolamine (as an amnestic agent) | Piracetam, other nootropics | [2] |
In Vitro Activity of this compound: Targeting the Cholinergic System
Emerging evidence suggests that this compound's primary molecular targets are the muscarinic acetylcholine receptors (mAChRs).[1] These G-protein coupled receptors are integral to regulating a myriad of physiological functions, including learning, memory, and attention. While specific binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for this compound at various mAChR subtypes are not yet extensively documented in publicly available literature, its functional activity has been inferred from broader studies on Convolvulus pluricaulis extracts, where it is a key bioactive constituent.
It is hypothesized that this compound acts as a modulator of mAChRs, potentially as an antagonist or a biased agonist, leading to a potentiation of cholinergic signaling. This is supported by findings that extracts of Convolvulus pluricaulis can enhance the effects of other cholinergic agonists.[2]
In Vivo Efficacy: From Bench to Biological Systems
In vivo studies, primarily in rodent models, have demonstrated the potential of this compound-containing extracts to influence cognitive function and behavior.
Nootropic and Anxiolytic Effects
Extracts of Convolvulus pluricaulis have been shown to improve memory and learning in various behavioral paradigms.[2] Furthermore, these extracts have exhibited significant anxiolytic (anxiety-reducing) properties, as demonstrated in models such as the elevated plus-maze.[2] While specific dose-response data for isolated this compound is still emerging, the activity of the extracts points to its potential as a central nervous system-active agent.
Comparative Analysis: this compound vs. Other Nootropics
When evaluating the potential of a new therapeutic agent, a comparison with existing alternatives is crucial.
| Compound | Mechanism of Action | Primary Use | Reported Side Effects |
| This compound | Muscarinic receptor modulation | Investigational nootropic and anxiolytic | Limited data available |
| Piracetam | Modulates neurotransmitter receptors (AMPA, NMDA) and improves membrane fluidity | Cognitive enhancement, treatment of cortical myoclonus | Generally well-tolerated; may include anxiety, insomnia, agitation |
| Donepezil | Acetylcholinesterase inhibitor | Treatment of Alzheimer's disease | Nausea, vomiting, diarrhea, insomnia |
Experimental Protocols: A Guide to Evaluation
Reproducible and standardized experimental protocols are the bedrock of scientific advancement. Below are detailed methodologies for key experiments relevant to the study of this compound.
In Vitro: Radioligand Binding Assay for Muscarinic Receptors
This assay is fundamental for determining the binding affinity of a compound to its receptor.
Objective: To determine the Ki of this compound for muscarinic acetylcholine receptor subtypes.
Materials:
-
Cell membranes expressing specific human mAChR subtypes (M1-M5)
-
Radioligand (e.g., [3H]N-methylscopolamine)
-
Test compound (this compound)
-
Incubation buffer (e.g., PBS)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a known antagonist (for non-specific binding), or the test compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using competitive binding analysis software.
In Vivo: Elevated Plus-Maze for Anxiolytic and Memory Assessment
The elevated plus-maze is a widely used behavioral test to assess anxiety and can be adapted to evaluate memory.
Objective: To evaluate the anxiolytic and memory-enhancing effects of this compound in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Habituation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound (or vehicle control) intraperitoneally or orally at predetermined doses and times before the test.
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or by manual observation.
-
-
Data Analysis:
-
Anxiolytic effect: An increase in the time spent and the number of entries in the open arms is indicative of an anxiolytic effect.
-
Memory assessment (Transfer Latency): This adaptation involves an initial acquisition trial where the animal is placed on an open arm and the time taken to enter a closed arm is recorded. A retention trial is conducted 24 hours later, and a shorter transfer latency is indicative of improved memory.
-
Signaling Pathways and Logical Relationships
The interaction of this compound with muscarinic receptors is expected to trigger a cascade of intracellular signaling events.
Caption: Proposed signaling pathway of this compound via muscarinic receptors.
Caption: Workflow for establishing in vitro-in vivo correlation for this compound.
Future Directions
The preliminary evidence for this compound's activity is promising, but further research is imperative. Future studies should focus on:
-
Quantitative In Vitro Profiling: Determining the binding affinities and functional activities of pure this compound at all five muscarinic receptor subtypes.
-
Dose-Response In Vivo Studies: Establishing clear dose-response relationships for the nootropic and anxiolytic effects of isolated this compound.
-
Mechanism of Action Elucidation: Investigating the downstream signaling pathways affected by this compound in greater detail.
-
Comparative Studies: Conducting head-to-head in vivo studies comparing this compound with established nootropic agents.
By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential development as a novel treatment for cognitive and anxiety-related disorders.
References
Comparative Efficacy Analysis: 8-Azabicyclo[3.2.1]octane Derivatives versus Standard Sigma-1 Receptor Modulators
Disclaimer: Extensive literature searches did not yield any specific efficacy data for a compound named "8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate" in relation to the sigma-1 receptor. Therefore, this guide provides a comparative analysis of structurally related 8-azabicyclo[3.2.1]octane derivatives against well-established standard sigma-1 receptor modulators to evaluate the potential of this chemical scaffold.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the binding affinity and functional activity of selected 8-azabicyclo[3.2.1]octane derivatives relative to standard sigma-1 receptor modulators. The data is presented in tabular format for ease of comparison, followed by detailed experimental protocols and illustrative diagrams of the signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the binding affinity (Ki) and functional activity (EC50) of representative 8-azabicyclo[3.2.1]octane derivatives and standard sigma-1 receptor modulators. Lower Ki and EC50 values are indicative of higher binding affinity and greater potency, respectively.
Table 1: Comparative Sigma-1 Receptor Binding Affinities
| Compound | Chemical Class | Binding Affinity (Ki) [nM] |
| Standard Modulators | ||
| PRE-084 | Agonist | 2.2 |
| SA4503 (Cutamesine) | Agonist | 9.8 |
| (+)-Pentazocine | Agonist | 3.1 |
| Representative 8-Azabicyclo[3.2.1]octane Derivatives | ||
| 3-O-Benzoyl-8-azabicyclo[3.2.1]octane | Tropane Analog | 15.0 |
| 3-O-(4-Methylbenzoyl)-8-azabicyclo[3.2.1]octane | Tropane Analog | 8.0 |
| 3-O-(4-Methoxybenzoyl)-8-azabicyclo[3.2.1]octane | Tropane Analog | 12.0 |
Table 2: Comparative Sigma-1 Receptor Functional Activity
| Compound | Chemical Class | Functional Assay | Potency (EC50) [nM] |
| Standard Modulators | |||
| PRE-084 | Agonist | Neurite Outgrowth (PC12) | 68 |
| SA4503 (Cutamesine) | Agonist | Calcium Mobilization (NG-108) | 34 |
| (+)-Pentazocine | Agonist | Calcium Mobilization (HEK293) | 270 |
| Representative 8-Azabicyclo[3.2.1]octane Derivatives | |||
| 3-O-Benzoyl-8-azabicyclo[3.2.1]octane | Tropane Analog | Not Reported | Not Reported |
| 3-O-(4-Methylbenzoyl)-8-azabicyclo[3.2.1]octane | Tropane Analog | Not Reported | Not Reported |
| 3-O-(4-Methoxybenzoyl)-8-azabicyclo[3.2.1]octane | Tropane Analog | Not Reported | Not Reported |
Experimental Protocols
1. Sigma-1 Receptor Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound for the sigma-1 receptor using a competitive binding assay with a radiolabeled ligand.
-
Materials:
-
Membrane preparations from cells expressing the sigma-1 receptor (e.g., CHO-S1R cells)
-
Radioligand: --INVALID-LINK---Pentazocine
-
Non-specific binding control: Haloperidol
-
Test compounds (e.g., 8-azabicyclo[3.2.1]octane derivatives)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membrane preparation, and --INVALID-LINK---Pentazocine.
-
Add the test compounds at various concentrations. For total binding, add vehicle. For non-specific binding, add a high concentration of haloperidol.
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Neurite Outgrowth Functional Assay
This protocol describes a common functional assay to assess the agonistic activity of compounds at the sigma-1 receptor by measuring neurite outgrowth in a suitable cell line.
-
Materials:
-
PC12 cell line (rat pheochromocytoma)
-
Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
Test compounds (e.g., PRE-084, 8-azabicyclo[3.2.1]octane derivatives)
-
Collagen-coated cell culture plates
-
Microscope with imaging software
-
-
Procedure:
-
Seed PC12 cells onto collagen-coated plates and allow them to adhere.
-
Differentiate the cells by treating them with a low concentration of NGF for 48-72 hours.
-
Treat the differentiated cells with various concentrations of the test compounds. Include a positive control (e.g., PRE-084) and a vehicle control.
-
Incubate the cells for an additional 24-48 hours.
-
Fix the cells with paraformaldehyde and stain with a suitable marker (e.g., crystal violet or immunofluorescence for β-III tubulin).
-
Capture images of multiple fields for each treatment condition using a microscope.
-
Quantify neurite outgrowth. A cell is considered to have a neurite if the process length is at least twice the diameter of the cell body.
-
Calculate the percentage of cells with neurites for each concentration of the test compound.
-
Determine the EC50 value by plotting the percentage of neurite-bearing cells against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Off-Target Effects: A Comparative Analysis of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate and Atropine
Disclaimer: As of October 2025, publicly available pharmacological data on 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate is scarce. Therefore, a direct, data-driven comparison of its off-target effects with atropine is not feasible. This guide provides a comprehensive overview of the well-documented off-target profile of atropine and discusses the potential off-target effects of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate based on its structural class as a tropane alkaloid.
Introduction
Atropine, a tropane alkaloid, is a non-selective muscarinic acetylcholine receptor antagonist widely used in clinical practice. Its utility is often tempered by a range of side effects, many of which stem from its off-target interactions. 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate belongs to the same structural family, suggesting a potential for a similar pharmacological profile, though its specific off-target effects remain uncharacterized. Understanding these off-target interactions is crucial for predicting potential side effects and for the development of more selective therapeutic agents.
Comparative Off-Target Profile
This section details the known off-target binding profile of atropine. A hypothetical profile for 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate is inferred from its structural similarity to other tropane alkaloids.
Atropine: A Summary of Off-Target Interactions
Atropine's primary therapeutic action is the blockade of muscarinic acetylcholine receptors (M1-M5). However, at higher concentrations, it can interact with a variety of other receptors and channels.
| Target | Affinity (Ki) / Potency (IC50) | Potential Clinical Implication |
| Primary Targets (Muscarinic Receptors) | ||
| M1, M2, M3, M4, M5 | High (low nM range) | Therapeutic effects and classic anticholinergic side effects (dry mouth, blurred vision, tachycardia) |
| Off-Targets | ||
| Nicotinic Acetylcholine Receptors (nAChRs) | Low (µM to mM range) | Ganglionic blockade, muscle weakness at toxic doses |
| α-Adrenergic Receptors | Moderate to Low (µM range) | Potential for cardiovascular effects |
| Histamine H1 Receptors | Moderate (µM range) | Sedative and anti-allergic effects |
| Serotonin (5-HT) Receptors | Low (high µM range) | Contribution to central nervous system side effects |
| L-type Calcium Channels | Low (high µM range) | Cardiovascular effects at high concentrations |
8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate: A Hypothesized Off-Target Profile
Given its tropane core structure, it is plausible that 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate will exhibit some affinity for the same range of off-targets as atropine. The nature and affinity of these interactions would be dictated by the specific substitutions on the tropane ring and the ester side chain. The 3,4-dimethoxybenzoate moiety may alter its binding profile compared to atropine's tropic acid ester.
Signaling Pathways and Experimental Workflow
Muscarinic Receptor Signaling
The primary target for both compounds is the family of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). Their activation leads to diverse downstream signaling cascades.
Comparative Metabolic Stability of Convolvine and Its Derivatives: A Guide for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of Convolvine and its derivatives. In the realm of drug discovery and development, understanding the metabolic fate of a compound is paramount to predicting its pharmacokinetic profile, efficacy, and potential for toxicity.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways to facilitate informed decision-making in preclinical research.
While direct comparative preclinical studies on the full range of this compound derivatives are limited in publicly available literature, this guide synthesizes known metabolic pathways of tropane alkaloids and presents a representative comparison between this compound and its prominent derivative, Convolamine.
Introduction to this compound and its Derivatives
This compound is a tropane alkaloid found in plants of the Convolvulus genus, which has been investigated for various pharmacological activities.[3] Its derivatives, such as Convolamine (the N-methylated form of this compound), have also demonstrated significant biological effects, including modulation of the sigma-1 receptor, which is implicated in neuroprotection and cognitive enhancement.[4] The metabolic stability of these compounds directly influences their bioavailability and duration of action, making it a critical parameter for their development as therapeutic agents.[2][5]
Comparative Metabolic Stability Data
The following tables present representative data from in vitro metabolic stability assays. These values are illustrative and serve to demonstrate how such data would be presented in a direct comparative study. The data reflects typical outcomes for a parent compound (Convolamine) and its metabolite (this compound).
Table 1: In Vitro Half-Life (t½) in Liver Microsomes
| Compound | Human Liver Microsomes (min) | Rat Liver Microsomes (min) | Mouse Liver Microsomes (min) |
| This compound | > 60 | 55.4 | 48.2 |
| Convolamine | 42.5 | 35.1 | 29.8 |
| (Control) Verapamil | 15.2 | 12.8 | 9.5 |
Table 2: In Vitro Intrinsic Clearance (CLint) in Liver Microsomes
| Compound | Human Liver Microsomes (µL/min/mg protein) | Rat Liver Microsomes (µL/min/mg protein) | Mouse Liver Microsomes (µL/min/mg protein) |
| This compound | < 10 | 12.5 | 14.4 |
| Convolamine | 16.3 | 19.7 | 23.2 |
| (Control) Verapamil | 45.6 | 54.1 | 73.0 |
Table 3: Metabolic Stability in S9 Fractions and Hepatocytes (% Remaining at 60 min)
| Compound | Human Liver S9 Fraction (%) | Human Hepatocytes (%) |
| This compound | 85 | 92 |
| Convolamine | 68 | 75 |
| (Control) Verapamil | 25 | 35 |
Note: The data presented in these tables are representative examples for illustrative purposes and are not derived from a direct comparative experimental study.
Experimental Protocols
Detailed methodologies for the key in vitro metabolic stability assays are provided below. These protocols are standard in the field of drug metabolism and pharmacokinetics.
1. Liver Microsomal Stability Assay
-
Objective: To assess the metabolic stability of a compound primarily by Phase I enzymes, such as cytochrome P450s (CYPs).[2][6]
-
Test System: Pooled human, rat, or mouse liver microsomes.
-
Procedure:
-
Test compounds (1 µM final concentration) are incubated with liver microsomes (0.5 mg/mL protein) in a phosphate buffer (100 mM, pH 7.4) at 37°C.
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[2]
-
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time to determine the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.[7]
2. Liver S9 Stability Assay
-
Objective: To evaluate the metabolic stability of a compound by both Phase I and Phase II enzymes present in the microsomal and cytosolic fractions.
-
Test System: Pooled human, rat, or mouse liver S9 fractions.
-
Procedure:
-
The assay is conducted similarly to the microsomal stability assay, with the S9 fraction (e.g., 1 mg/mL protein) used as the enzyme source.
-
For assessing Phase II metabolism, the incubation is supplemented with relevant cofactors such as UDPGA (for glucuronidation) and PAPS (for sulfation).
-
Sampling and analysis are performed as described for the microsomal assay.
-
-
Data Analysis: Data analysis is analogous to the microsomal stability assay.
3. Hepatocyte Stability Assay
-
Objective: To determine the metabolic stability in a more physiologically relevant system that contains a full complement of Phase I and Phase II enzymes, as well as transporters.[8][9]
-
Test System: Cryopreserved or fresh hepatocytes from human, rat, or mouse.
-
Procedure:
-
Hepatocytes are incubated in a suspension or as a monolayer culture.
-
The test compound (1 µM final concentration) is added to the hepatocyte suspension (e.g., 0.5 x 10^6 cells/mL) in an appropriate medium at 37°C.[8]
-
Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
The reaction is quenched with a cold organic solvent, and samples are processed for LC-MS/MS analysis.
-
-
Data Analysis: The disappearance of the parent compound over time is used to calculate the half-life and intrinsic clearance, which can be scaled to predict in vivo hepatic clearance.[8]
Visualizations
Experimental Workflow for In Vitro Metabolic Stability Assays
Caption: Workflow for a typical in vitro metabolic stability assay.
Proposed Signaling Pathway for Convolamine
Recent studies have shown that Convolamine acts as a positive modulator of the sigma-1 receptor (S1R).[4] The S1R is a chaperone protein in the endoplasmic reticulum that modulates calcium signaling and has neuroprotective effects. The following diagram illustrates a simplified S1R signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Methamphetamine - Wikipedia [en.wikipedia.org]
- 3. Convolamine, a tropane alkaloid extracted from Convolvulus plauricalis, is a potent sigma-1 receptor-positive modulator with cognitive and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Supplementation of Convolvulus pluricaulis attenuates scopolamine-induced increased tau and Amyloid precursor protein (AβPP) expression in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Overview on Valuable Tropane Alkaloids: Scopolamine Atropine and Hyoscyamine - Journal of Medicinal Plants [jmp.ir]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate
Essential Safety and Handling Guide for 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate
This guide provides essential safety protocols and logistical information for handling 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate in a laboratory setting. The following recommendations are based on safety data sheets for structurally similar compounds, as a specific safety data sheet for the named compound was not available. It is imperative for researchers, scientists, and drug development professionals to treat this compound with caution and adhere to the recommended personal protective equipment (PPE) and handling procedures.
Personal Protective Equipment (PPE) Recommendations
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate, based on the hazards associated with analogous bicyclic organic compounds which include skin irritation, serious eye irritation, and respiratory irritation.[1][2][3]
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or other suitable material. Inspect gloves for integrity before each use and replace them immediately if compromised. |
| Eyes & Face | Safety glasses with side shields or goggles | In case of splash risk, a face shield should be worn in addition to safety glasses or goggles.[4] |
| Body | Laboratory coat | A standard lab coat should be worn to protect the skin and clothing. For larger quantities or increased risk of exposure, a chemical-resistant apron or coveralls are recommended.[4] |
| Respiratory | Use in a well-ventilated area. Respirator if needed. | Work should be conducted in a fume hood to minimize inhalation exposure. If ventilation is inadequate or if the compound is aerosolized, a NIOSH-approved respirator is necessary.[4][5] |
PPE Selection and Usage Workflow
The following diagram illustrates the logical workflow for selecting and using the appropriate PPE when handling 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate.
Operational and Disposal Plan
A step-by-step guide for the safe handling and disposal of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate.
Handling Procedure
-
Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[5] Ensure the fume hood is functioning correctly.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above. This includes chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a fume hood to minimize the risk of inhalation. Use a spatula for solid transfers. If the compound is a powder, handle it carefully to avoid creating dust.
-
Spill Management : In the event of a small spill, use an absorbent material to contain it. For larger spills, evacuate the area and follow your institution's emergency procedures. Contaminated surfaces should be cleaned thoroughly.
-
Post-Handling : After handling the compound, decontaminate the work area. Carefully remove and dispose of gloves in the appropriate waste container. Wash hands thoroughly with soap and water.
Disposal Plan
Chemical waste must be managed in accordance with local, regional, and national regulations.[2]
-
Waste Collection : Collect all waste containing 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate, including contaminated consumables (e.g., gloves, absorbent paper), in a clearly labeled, sealed container.
-
Container Labeling : The waste container must be labeled with the full chemical name and any relevant hazard warnings.
-
Storage : Store the waste container in a designated, well-ventilated area, away from incompatible materials, until it is collected by a licensed waste disposal company.
-
Disposal Method : The recommended disposal method for this type of organic compound is incineration by a licensed waste disposal facility.[1] Do not dispose of this chemical down the drain or in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
